Mkk7-cov-9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indazol-3-yl)-N-methyl-5-(prop-2-enoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-3-16(23)20-13-9-11(8-12(10-13)18(24)19-2)17-14-6-4-5-7-15(14)21-22-17/h3-10H,1H2,2H3,(H,19,24)(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVBYXJDKPKZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C2=NNC3=CC=CC=C32)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MKK7-Cov-9: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of MKK7-Cov-9, a potent and selective covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MKK7). This document details the underlying biochemical pathways, summarizes key quantitative data, provides representative experimental protocols, and visualizes the core concepts through signaling and workflow diagrams.
Core Mechanism of Action
This compound is a covalent inhibitor that selectively targets MKK7, a key kinase in the c-Jun N-terminal kinase (JNK) signaling pathway. The inhibitor's mechanism relies on the formation of a covalent bond with a non-conserved cysteine residue, Cys218, located in the ATP-binding pocket of MKK7.[1][2] This covalent modification is irreversible and effectively blocks the kinase activity of MKK7, preventing the phosphorylation and subsequent activation of its downstream target, JNK.[3][4] The selectivity of this compound is attributed to the unique presence of this cysteine residue in MKK7 compared to other closely related kinases.[1]
The MKK7 Signaling Pathway in Viral Infections
MKK7 is a central component of a signaling cascade that is activated in response to cellular stress, including viral infections. In the context of RNA virus infection, the mitochondrial antiviral-signaling protein (MAVS) plays a crucial role. Upon viral recognition, MAVS recruits MKK7 to the mitochondrial membrane. This recruitment leads to the activation of MKK7, which in turn phosphorylates and activates JNK2. Activated JNK2 then initiates a signaling cascade that culminates in apoptosis (programmed cell death) of the virus-infected cell.[5][6] This MAVS-MKK7-JNK2 pathway represents a host defense mechanism to limit viral spread by sacrificing infected cells.[5]
While this compound was developed prior to the COVID-19 pandemic, its mechanism of action holds therapeutic potential for treating SARS-CoV-2 and other viral infections. The JNK signaling pathway is known to be activated during infection with other coronaviruses, like SARS-CoV, and is implicated in the inflammatory response and apoptosis.[7] By inhibiting MKK7, this compound could potentially modulate the host's apoptotic and inflammatory responses to viral infection, thereby mitigating tissue damage associated with severe disease.
Below is a diagram illustrating the MAVS-MKK7-JNK2 signaling pathway.
Caption: MAVS-MKK7-JNK2 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from published studies.
Table 1: In Vitro and Cellular Activity of MKK7 Inhibitors
| Compound | Assay | Cell Line/System | EC50 (µM) | Reference(s) |
| This compound | LPS-induced B-cell activation | Primary Mouse B-cells | 4.98 | [8][9] |
| This compound | In-Cell Western (p-JNK inhibition) | 3T3 cells | 4.06 | [8][10] |
| MKK7-Cov-12 | LPS-induced B-cell activation | Primary Mouse B-cells | 4.98 | [8][9] |
| MKK7-Cov-7 | LPS-induced B-cell activation | Primary Mouse B-cells | >10 | [8][9] |
| JNK-IN-8 | LPS-induced B-cell activation | Primary Mouse B-cells | 2.23 | [8][9] |
Table 2: Cytotoxicity of this compound
| Cell Line | LD50 (µM) (48-hour incubation) | Reference(s) |
| MDAMB231 | >10 | [8] |
| HCT116 | <10 | [8] |
| HT29 | >10 | [8] |
| COLO205 | >10 | [8] |
| HELA | >10 | [8] |
| Z93T | >10 | [8] |
| PC3 | >10 | [8] |
| 4T1 | >10 | [8] |
| A549 | >10 | [8] |
| PC9 | >10 | [8] |
| MDAMB468 | >10 | [8] |
Experimental Protocols
This section provides detailed, representative methodologies for key experiments cited in the characterization of this compound.
In-Cell Western (ICW) Assay for JNK Phosphorylation
This protocol describes a method to quantify the inhibition of JNK phosphorylation by this compound in a cellular context.
Caption: In-Cell Western (ICW) experimental workflow.
Materials:
-
U2OS cells
-
96-well, black-walled, clear-bottom plates
-
This compound
-
Sorbitol
-
4% Formaldehyde in PBS
-
Permeabilization Buffer (PBS with 0.1% Triton X-100)
-
Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185) and Mouse anti-GAPDH (for normalization)
-
Secondary antibodies: IRDye 800CW Goat anti-Rabbit IgG and IRDye 680RD Goat anti-Mouse IgG
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Incubation: Treat the cells with a serial dilution of this compound (e.g., 0-20 µM) for 2 hours. Include a DMSO vehicle control.
-
Cell Stimulation: Add sorbitol to a final concentration of 400 mM to all wells and incubate for 30 minutes at 37°C to induce JNK phosphorylation.
-
Fixation: Remove the culture medium and add 100 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells three times with PBS. Add 100 µL of Permeabilization Buffer to each well and incubate for 20 minutes at room temperature.
-
Blocking: Wash the wells three times with PBS. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-phospho-JNK and anti-GAPDH) in Blocking Buffer. Remove the blocking solution and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells four times with PBS containing 0.1% Tween-20. Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the wells four times with PBS containing 0.1% Tween-20. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both phospho-JNK (800 nm channel) and GAPDH (700 nm channel). Normalize the phospho-JNK signal to the GAPDH signal and plot the dose-response curve to determine the EC50.
Primary B-Cell Activation Assay
This protocol outlines the procedure for assessing the inhibitory effect of this compound on the activation of primary mouse B-cells, measured by the expression of the activation marker CD86.
Materials:
-
Spleens from C57BL/6 mice
-
B-cell isolation kit (e.g., MACS B cell isolation kit)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Lipopolysaccharide (LPS)
-
This compound
-
Fluorescently labeled antibodies: Anti-B220-FITC and Anti-CD86-PE
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
B-Cell Isolation: Isolate primary B-cells from mouse spleens using a B-cell isolation kit according to the manufacturer's instructions.
-
Cell Culture and Treatment: Plate the isolated B-cells in a 96-well plate at a density of 2 x 10^5 cells/well. Pre-incubate the cells with a serial dilution of this compound (e.g., 0-10 µM) for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to stimulate B-cell activation. Incubate for 24 hours at 37°C.
-
Staining: Harvest the cells and wash with FACS buffer. Stain the cells with anti-B220-FITC and anti-CD86-PE antibodies for 30 minutes on ice, protected from light.
-
Flow Cytometry: Wash the cells twice with FACS buffer and resuspend in 200 µL of FACS buffer. Analyze the cells using a flow cytometer.
-
Data Analysis: Gate on the B220-positive population and quantify the percentage of CD86-positive cells or the mean fluorescence intensity of CD86. Plot the dose-response curve to determine the EC50.
In Vitro MKK7 Kinase Assay
This protocol describes a method to directly measure the enzymatic activity of MKK7 and its inhibition by this compound.
Materials:
-
Recombinant human MKK7
-
Recombinant inactive JNK1 (substrate)
-
Recombinant c-Jun (JNK1 substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
[γ-³²P]ATP
-
This compound
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate recombinant MKK7 with varying concentrations of this compound in kinase assay buffer for 30 minutes at room temperature.
-
Kinase Reaction: Initiate the kinase reaction by adding inactive JNK1 and a mixture of ATP and [γ-³²P]ATP to the pre-incubated MKK7. Incubate for 30 minutes at 30°C.
-
JNK Activation and c-Jun Phosphorylation: Add recombinant c-Jun to the reaction mixture and incubate for an additional 20 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.
-
Analysis: Quantify the amount of phosphorylated c-Jun using a phosphorimager. Determine the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Mass Spectrometry for Covalent Adduct Confirmation
This protocol provides a general workflow to confirm the covalent binding of this compound to MKK7.
Caption: Mass spectrometry workflow for covalent adduct confirmation.
Procedure:
-
Incubation: Incubate recombinant MKK7 with a molar excess of this compound in a suitable buffer (e.g., PBS) for a defined period (e.g., 1 hour) at room temperature.
-
Sample Preparation: Remove the excess, unbound inhibitor using a desalting column or buffer exchange.
-
Intact Protein Analysis: Analyze the protein-inhibitor complex by liquid chromatography-mass spectrometry (LC-MS). A mass shift corresponding to the molecular weight of this compound will confirm covalent binding.
-
Peptide Mapping (for binding site confirmation): a. Denature, reduce, and alkylate the protein-inhibitor complex. b. Digest the protein into smaller peptides using a protease such as trypsin. c. Analyze the resulting peptide mixture by LC-MS/MS. d. Search the MS/MS data against the MKK7 protein sequence to identify the peptide containing the covalent modification at Cys218.
Conclusion
This compound is a valuable chemical probe for studying the MKK7-JNK signaling pathway. Its covalent and selective mechanism of action provides a powerful tool for dissecting the roles of MKK7 in various cellular processes, including the host response to viral infections. The potential for MKK7 inhibitors as therapeutics for inflammatory diseases and viral infections, including COVID-19, warrants further investigation. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in leveraging this compound in their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitogen-activated protein kinase kinase 7 is an activator of the c-Jun NH2-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
The Target of Mkk7-cov-9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mkk7-cov-9 is a potent and selective covalent inhibitor of Mitogen-activated protein kinase kinase 7 (MKK7), also known as MAP2K7. This document provides a comprehensive technical overview of this compound's primary molecular target, MKK7, a crucial kinase in the c-Jun N-terminal kinase (JNK) signaling pathway. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating JNK signaling and developing targeted therapeutics.
Introduction to MKK7
Mitogen-activated protein kinase kinase 7 (MKK7) is a dual-specificity protein kinase that plays a central role in the activation of c-Jun N-terminal kinases (JNKs) in response to cellular stress, inflammatory signals, and toxins.[1][2] MKK7, along with the functionally related MKK4, are the direct upstream activators of JNKs.[2] MKK7 specifically phosphorylates JNKs on threonine and tyrosine residues within a conserved T-P-Y motif, leading to their activation.[3] Activated JNKs, in turn, regulate the activity of numerous transcription factors and other downstream substrates, influencing a wide range of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[4] Given its pivotal role in these pathways, MKK7 has emerged as a significant therapeutic target for various diseases, including cancer and inflammatory disorders.[4]
This compound: A Covalent Inhibitor of MKK7
This compound is a covalent inhibitor that selectively targets MKK7.[5] Covalent inhibition offers the potential for increased potency and prolonged duration of action. The selectivity of this compound for MKK7 over other kinases, including the closely related MKK4, makes it a valuable tool for dissecting the specific roles of MKK7 in the JNK signaling pathway.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related MKK7 inhibitors.
| Compound | Assay | Cell Line/System | Parameter | Value | Reference |
| This compound | Inhibition of LPS-induced B cell activation | Primary mouse B cells | EC50 | 4.98 µM | [5] |
| This compound | In-Cell Western (p-JNK) | 3T3 cells | EC50 | 4.06 µM | [5] |
| Mkk7-cov-3 | In vitro kinase assay | Recombinant MKK7 | IC50 | 5 nM | [6] |
| Mkk7-cov-3 | In vitro kinase assay | Recombinant MKK4 | IC50 | 7.81 µM | [6] |
| Mkk7-cov-3 | In-Cell Western (p-JNK) | Beas2B cells | EC50 | 1.3 µM | [6] |
Table 1: Potency and Efficacy of MKK7 Covalent Inhibitors
| Kinase | % Inhibition at 1 µM (Mkk7-cov-3) |
| MKK7 | >95% |
| Aurora kinase B | >75% |
| LRRK2 | >75% |
| MKK4 | <75% |
| FLT3 | <75% |
Table 2: Kinase Selectivity Profile of Mkk7-cov-3 [6]
Signaling Pathway
MKK7 is a central component of the JNK signaling cascade. The pathway is initiated by various upstream stimuli, leading to the activation of MAP3Ks, which in turn phosphorylate and activate MKK7. Activated MKK7 then phosphorylates and activates JNK, which translocates to the nucleus to regulate gene expression.
Caption: The MKK7/JNK signaling pathway.
Experimental Protocols & Workflows
General Experimental Workflow
The characterization of this compound typically follows a workflow that begins with in vitro biochemical assays to determine direct enzyme inhibition and selectivity, followed by cell-based assays to assess its activity in a cellular context.
Caption: General experimental workflow for this compound characterization.
In Vitro MKK7 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant MKK7.
-
Objective: To determine the IC50 value of this compound against MKK7.
-
Principle: A radiometric assay (HotSpotTM) or a luminescence-based assay (ADP-Glo) is used to quantify the phosphorylation of a substrate (e.g., inactive JNK) by MKK7 in the presence of varying concentrations of the inhibitor.[1]
-
Materials:
-
Recombinant human MKK7 enzyme.[1]
-
Substrate: inactive JNK (K55M mutant) or a generic kinase substrate.[1]
-
ATP ([γ-³³P]-ATP for radiometric assay).[1]
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).
-
This compound serially diluted in DMSO.
-
96-well assay plates.
-
Phosphocellulose paper or ADP-Glo detection reagents.
-
-
Protocol:
-
Prepare a reaction mixture containing MKK7 enzyme and its substrate in the assay buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.
-
In-Cell Western (ICW) Assay for JNK Phosphorylation
This assay quantifies the level of phosphorylated JNK (p-JNK) in cells treated with this compound, providing a measure of its cellular potency.[5][7]
-
Objective: To determine the EC50 value of this compound for the inhibition of JNK phosphorylation in a cellular context.
-
Principle: An immunofluorescence-based assay performed in a multi-well plate format to detect and quantify intracellular proteins.[7]
-
Materials:
-
Cell culture medium and supplements.
-
This compound.
-
Stimulant to activate the JNK pathway (e.g., sorbitol or anisomycin).[8]
-
Fixing solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS).
-
Primary antibodies: Rabbit anti-phospho-JNK and Mouse anti-total-JNK or a housekeeping protein (e.g., GAPDH).
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).
-
96-well plates.
-
Infrared imaging system (e.g., LI-COR Odyssey).
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the JNK pathway by adding a stimulant for a defined period (e.g., 30 minutes).
-
Fix the cells with the fixing solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against p-JNK and a normalization control (total JNK or housekeeping protein).
-
Wash the cells and incubate with the corresponding infrared dye-conjugated secondary antibodies.
-
Wash the cells to remove unbound antibodies.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity.
-
Normalize the p-JNK signal to the total JNK or housekeeping protein signal.
-
Calculate the EC50 value by plotting the normalized p-JNK levels against the inhibitor concentration.
-
Primary Mouse B Cell Activation Assay
This assay assesses the functional effect of this compound on a biologically relevant process known to be dependent on JNK signaling.[5]
-
Objective: To determine the EC50 of this compound for the inhibition of lipopolysaccharide (LPS)-induced B cell activation.
-
Principle: B cell activation can be induced by LPS, leading to the upregulation of cell surface markers like CD86. The inhibition of this upregulation by this compound is measured by flow cytometry.[5]
-
Materials:
-
Protocol:
-
Isolate splenocytes from a mouse spleen and lyse the red blood cells.
-
Resuspend the splenocytes in complete RPMI medium.
-
Pre-incubate the cells with a range of this compound concentrations for 2 hours.[5]
-
Stimulate the B cells by adding LPS (e.g., 1 µg/mL) and incubate for 24-48 hours.[10]
-
Harvest the cells and stain them with fluorescently labeled antibodies against a B cell marker (CD19) and an activation marker (CD86).
-
Analyze the cells using a flow cytometer to determine the percentage of CD86-positive cells within the CD19-positive B cell population.
-
Determine the EC50 value by plotting the percentage of CD86-positive B cells against the this compound concentration.
-
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathological roles of MKK7. Its potency and selectivity enable the specific interrogation of the MKK7-JNK signaling axis. The data and protocols presented in this guide provide a foundational resource for researchers aiming to utilize this compound in their studies and for those involved in the development of novel MKK7-targeted therapies. Further research will continue to elucidate the full therapeutic potential of inhibiting this key signaling node.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Covalent Docking Identifies a Potent and Selective MKK7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MKK7-COV-3 | MKK7 inhibitor | Probechem Biochemicals [probechem.com]
- 7. licorbio.com [licorbio.com]
- 8. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. knowledge.lonza.com [knowledge.lonza.com]
- 10. The modulatory effects of lipopolysaccharide-stimulated B cells on differential T-cell polarization - PMC [pmc.ncbi.nlm.nih.gov]
MKK7-cov-9: A Covalent Inhibitor of the JNK Signaling Pathway - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase kinase 7 (MKK7) is a critical component of the c-Jun N-terminal kinase (JNK) signaling pathway, a cascade that plays a pivotal role in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of MKK7-cov-9, a potent and selective covalent inhibitor of MKK7. We will delve into the intricacies of the MKK7-JNK signaling pathway, the mechanism of action of this compound, its quantitative characteristics, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the modulation of the JNK pathway for therapeutic intervention.
The MKK7-JNK Signaling Pathway
The JNK signaling pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a MAP Kinase (MAPK). MKK7, along with MKK4, functions as a direct upstream activator of JNK.[1]
Upstream Activation: The pathway is initiated by a variety of extracellular stimuli, including cytokines (e.g., TNF-α, IL-1), growth factors, and environmental stressors.[2] These signals lead to the activation of a range of MAP3Ks, such as MEKK1-4, MLK1-3, TAK1, and ASK1.[1]
MKK7 Phosphorylation: Activated MAP3Ks then phosphorylate MKK7 on serine and threonine residues within its activation loop, leading to its catalytic activation.[1]
JNK Activation: Activated MKK7, in turn, dually phosphorylates JNK on a conserved Thr-Pro-Tyr motif. MKK7 preferentially phosphorylates the tyrosine residue, while MKK4 primarily targets the threonine residue.[3]
Downstream Effects: Once activated, JNK translocates to the nucleus and phosphorylates a host of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This leads to the regulation of gene expression involved in various cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[4]
Scaffold Proteins: The specificity and efficiency of the JNK signaling cascade are further regulated by scaffold proteins, such as JIP (JNK-interacting protein). These proteins bring together the different components of the kinase cascade (MAP3K, MKK7, and JNK), facilitating efficient signal transduction.[1]
Figure 1: The MKK7-JNK Signaling Pathway.
This compound: A Selective Covalent Inhibitor
This compound is a potent and selective covalent inhibitor of MKK7.[5] Its development was guided by the identification of a non-conserved cysteine residue (Cys218) within the ATP-binding pocket of MKK7, presenting a unique opportunity for designing selective inhibitors.[1]
Mechanism of Action
This compound functions as an irreversible inhibitor by forming a covalent bond with the thiol group of Cys218 in the MKK7 active site.[6] This covalent modification blocks the binding of ATP, thereby preventing the phosphorylation and subsequent activation of JNK. The inhibitor was identified through a covalent virtual screening approach, highlighting a rational design strategy for targeting specific kinases.[1]
Figure 2: Mechanism of action of this compound.
Chemical Structure
The chemical structure of this compound is presented below (CAS No: 2283355-59-7).[5]
(A chemical structure diagram would be inserted here in a full whitepaper. For this text-based format, a representation is not possible.)
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 4.98 µM | Primary mouse B cells (LPS-induced activation) | [5] |
| EC50 | 4.06 µM | 3T3 cells (In-Cell Western) | [5] |
| CD86+ Response Inhibition | ~60% at 10 µM | Primary mouse B cells (LPS stimulation) | [5] |
Experimental Protocols
In-Cell Western (ICW) Assay for JNK Phosphorylation
This protocol is designed to quantify the inhibition of JNK phosphorylation by this compound in a cellular context.
Materials:
-
U2OS cells (or other suitable cell line)
-
96-well microplate
-
Cell culture medium
-
This compound
-
Sorbitol (or other JNK pathway activator)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185) and Mouse anti-total JNK
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Odyssey® Imaging System or equivalent
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: Pre-incubate cells with varying concentrations of this compound for 2 hours.
-
Pathway Activation: Stimulate the JNK pathway by treating the cells with sorbitol for the appropriate time (e.g., 30 minutes).
-
Fixation: Remove the medium and fix the cells with fixation solution for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with wash buffer and then permeabilize with permeabilization buffer for 20 minutes.
-
Blocking: Wash the cells and block non-specific binding with blocking buffer for 1.5 hours.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-phospho-JNK and anti-total JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells thoroughly and scan the plate using an Odyssey® Imaging System.
-
Data Analysis: Quantify the fluorescence intensity for both phospho-JNK and total JNK. Normalize the phospho-JNK signal to the total JNK signal to account for variations in cell number.
Figure 3: In-Cell Western Experimental Workflow.
Primary B Cell Activation Assay
This assay measures the ability of this compound to inhibit the activation of primary B cells, a process known to be dependent on JNK signaling.
Materials:
-
Primary mouse splenocytes
-
B cell isolation kit (e.g., MACS)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Lipopolysaccharide (LPS)
-
This compound
-
Anti-CD19 antibody (for B cell gating)
-
Anti-CD86 antibody (activation marker)
-
Flow cytometer
Procedure:
-
B Cell Isolation: Isolate B cells from mouse spleens using a B cell isolation kit according to the manufacturer's instructions.
-
Cell Plating: Plate the purified B cells in a 96-well plate at a suitable density.
-
Compound Treatment: Pre-incubate the B cells with varying concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the B cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Staining: Harvest the cells and stain with fluorescently labeled anti-CD19 and anti-CD86 antibodies.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Gate on the CD19-positive B cell population and quantify the percentage of CD86-positive cells or the mean fluorescence intensity of CD86.
References
- 1. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Interacting JNK-docking Sites in MKK7 Promote Binding and Activation of JNK Mitogen-activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Mkk7-cov-9: A Technical Guide to a Potent and Selective Covalent Inhibitor of Mitogen-Activated Protein Kinase Kinase 7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase kinase 7 (MKK7), an essential kinase in the c-Jun N-terminal kinase (JNK) signaling pathway, has emerged as a compelling therapeutic target for a range of diseases, including cancer and inflammatory disorders. This document provides a comprehensive technical overview of Mkk7-cov-9, a potent and selective covalent inhibitor of MKK7. Herein, we detail its discovery, mechanism of action, and key preclinical data. This guide includes a compilation of quantitative data, detailed experimental protocols for its evaluation, and visualizations of the pertinent signaling pathways and experimental workflows to facilitate further research and development.
Introduction to MKK7 and the JNK Signaling Pathway
The JNK signaling pathway is a critical cellular cascade that responds to a variety of stress signals, including inflammatory cytokines, osmotic stress, and UV radiation.[1][2] This pathway plays a pivotal role in regulating diverse cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[2][3] The activation of JNK is mediated by the dual phosphorylation of threonine and tyrosine residues by two upstream kinases: MKK4 and MKK7.[3] While MKK4 can also activate p38 MAPK, MKK7 is a more specific activator of JNK.[2][4] MKK7 preferentially phosphorylates the threonine residue, which is sufficient to initiate JNK activity, while MKK4-mediated tyrosine phosphorylation leads to optimal JNK activation.[5] Given its specific role in JNK activation, particularly in response to pro-inflammatory cytokines, MKK7 represents a key target for therapeutic intervention.[1][2]
Discovery and Development of this compound
This compound was identified through a systematic approach that leveraged covalent docking to target a non-conserved cysteine residue (Cys218) within the ATP-binding site of MKK7.[1][6] This strategy was designed to achieve high selectivity for MKK7 over other kinases, a significant challenge due to the conserved nature of the ATP-binding pocket.[1] The development of this compound and its analogs, such as MKK7-COV-7 and MKK7-COV-12, represents a significant advancement in the creation of tool compounds to probe MKK7 biology and as potential starting points for therapeutic development.[1]
Mechanism of Action
This compound is a covalent inhibitor that forms an irreversible bond with the Cys218 residue of MKK7.[1][4] This covalent modification blocks the kinase activity of MKK7, thereby preventing the phosphorylation and subsequent activation of JNK. By targeting this specific, non-conserved cysteine, this compound achieves a high degree of selectivity.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Cellular Activity of MKK7 Inhibitors
| Compound | Assay | Cell Line | Stimulus | EC50 (µM) | Reference |
| This compound | Primary B Cell Activation | Primary Mouse B Cells | LPS | 4.98 | [7] |
| This compound | In-Cell Western | 3T3 Cells | - | 4.06 | [7] |
| MKK7-COV-7 | Primary B Cell Activation | Primary Mouse B Cells | LPS | >10 | [7] |
| MKK7-COV-12 | Primary B Cell Activation | Primary Mouse B Cells | LPS | 4.98 | [7] |
| JNK-IN-8 (Control) | Primary B Cell Activation | Primary Mouse B Cells | LPS | 2.23 | [7] |
Table 2: Cytotoxicity Data for this compound
| Compound | Assay | Cell Line | Incubation Time | LD50 (µM) | Notes | Reference |
| This compound | Cytotoxicity Assay | HCT116 | 48 hours | <10 | Showed limited cytotoxic effect in other cell lines at 10 µM. | [7] |
Table 3: In Vitro Kinase Activity of MKK7 Inhibitor Precursors
| Compound | Assay | IC50 (nM) | Reference |
| Alkyne 1 (precursor series) | In Vitro Kinase Activity | 30 | [4] |
| 1b (Alkyne 1 derivative) | In Vitro Kinase Activity | 3 | [4] |
| 1k (Alkyne 1 derivative) | In Vitro Kinase Activity | 4 | [4] |
| Alkyne 2 (precursor series) | In Vitro Kinase Activity | 0.6 | [4] |
| 2a (Alkyne 2 derivative) | In Vitro Kinase Activity | 30 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
In-Cell Western (ICW) Assay for JNK Phosphorylation
This assay quantifies the inhibition of MKK7 activity in a cellular context by measuring the levels of phosphorylated JNK (p-JNK).
-
Cell Plating: Seed U2OS cells in 384-well plates and culture for 24 hours.[4]
-
Compound Treatment: Treat cells with this compound or control compounds at various concentrations for a specified duration (e.g., 2 hours).[4]
-
Stimulation: Induce the JNK pathway by treating cells with a stimulus such as sorbitol to induce osmotic stress.[4]
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[8][9] Subsequently, permeabilize the cells with PBS containing 0.1% Triton X-100.[8]
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing normal serum) for 1.5 hours at room temperature.[9][10]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phospho-JNK (p-JNK) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the cells and incubate with an appropriate near-infrared fluorescently labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature in the dark.[11] A cell normalization stain (e.g., CellTag 700 Stain) can be included at this step.[11]
-
Imaging and Analysis: Wash the plates and acquire images using a near-infrared imaging system (e.g., LI-COR Odyssey).[10] Quantify the p-JNK signal and normalize it to the cell number stain. Calculate EC50 values from the dose-response curves.
In Vitro Kinase Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of MKK7.
-
Reaction Setup: Prepare a reaction mixture containing recombinant MKK7 enzyme, a JNK substrate (e.g., inactive JNK1), and ATP in a kinase reaction buffer.[12][13]
-
Inhibitor Addition: Add this compound or control compounds at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30 minutes).[13]
-
Detection of Phosphorylation: Measure the amount of phosphorylated JNK substrate. This can be done using various methods, such as:
-
Data Analysis: Determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Primary B Cell Activation Assay
This functional cellular assay assesses the effect of this compound on a biologically relevant process known to be dependent on JNK signaling.
-
B Cell Isolation: Isolate primary B cells from mouse spleens.
-
Compound Pre-incubation: Pre-incubate the isolated B cells with this compound or control compounds for a specified time (e.g., 2 hours).[7]
-
Stimulation: Activate the B cells by adding lipopolysaccharide (LPS).[7]
-
Activation Marker Staining: After an incubation period, stain the cells with fluorescently labeled antibodies against B cell activation markers, such as CD86.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of activated (CD86+) B cells.
-
Data Analysis: Generate dose-response curves for the inhibition of B cell activation and calculate the EC50 value.[7]
Cytotoxicity Assay
This assay determines the concentration at which this compound becomes toxic to cells.
-
Cell Plating: Seed cells (e.g., HCT116) in a 96-well plate and allow them to adhere.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a prolonged period (e.g., 48 hours).[7]
-
Viability Measurement: Assess cell viability using a suitable method, such as:
-
Data Analysis: Determine the concentration of the compound that causes 50% cell death (LD50).[7]
Visualizations
MKK7 Signaling Pathway
Caption: The MKK7-JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow: In-Cell Western Assay
Caption: A streamlined workflow for the In-Cell Western (ICW) assay.
Covalent Inhibition Mechanism
Caption: The mechanism of covalent inhibition of MKK7 by this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of MKK7. Its potency and selectivity, achieved through a targeted covalent inhibition strategy, make it a superior tool compared to less specific kinase inhibitors. The data and protocols presented in this guide are intended to support the scientific community in further investigating the MKK7-JNK signaling axis and in the potential development of novel therapeutics based on the this compound scaffold. Further studies, particularly those investigating its in vivo efficacy and pharmacokinetic properties, are warranted to fully elucidate its therapeutic potential.
References
- 1. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitogen Kinase Kinase (MKK7) Controls Cytokine Production In Vitro and In Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MKK7 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biomol.com [biomol.com]
- 9. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 11. licorbio.com [licorbio.com]
- 12. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interacting JNK-docking Sites in MKK7 Promote Binding and Activation of JNK Mitogen-activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mkk7-cov-9: A Covalent Chemical Probe for Selective MKK7 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Mkk7-cov-9, a potent and selective covalent chemical probe for Mitogen-activated protein kinase kinase 7 (MKK7). This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound to investigate the MKK7 signaling pathway and as a starting point for therapeutic development.
Introduction
Mitogen-activated protein kinase kinase 7 (MKK7), also known as MAP2K7, is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This pathway is a critical regulator of cellular responses to a variety of stress signals, including inflammatory cytokines, oxidative stress, and DNA damage. Dysregulation of the MKK7/JNK pathway has been implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The development of selective chemical probes for MKK7 is crucial for dissecting its physiological and pathological roles.
This compound is a novel covalent inhibitor of MKK7, identified through a covalent virtual screening approach.[2] It demonstrates high potency and selectivity for MKK7, making it an invaluable tool for studying the specific functions of this kinase. This guide details the discovery, mechanism of action, quantitative data, and experimental protocols associated with this compound.
Discovery and Mechanism of Action
This compound was discovered by Shraga et al. (2019) through a covalent virtual screening using the DOCKovalent program.[2] This computational approach screened a library of small molecules with reactive acrylamide "warheads" for their ability to form a covalent bond with a non-catalytic cysteine residue (Cys218) within the ATP-binding pocket of MKK7. This covalent interaction leads to irreversible inhibition of the kinase. The indazole-based scaffold of this compound provides the necessary molecular interactions for selective binding to MKK7 over other kinases.
dot
Caption: Discovery and mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds from Shraga et al. (2019).[2]
Table 1: In Vitro and Cellular Potency of MKK7 Covalent Inhibitors
| Compound | MKK7 IC50 (nM) | MKK4 IC50 (µM) | Cellular p-JNK EC50 (µM) in 3T3 cells |
| This compound | 14 | >10 | 4.06 |
| Mkk7-cov-7 | 11 | >10 | >10 |
| Mkk7-cov-8 | 150 | >10 | >10 |
| Mkk7-cov-12 | 6 | >10 | 4.98 |
Table 2: Kinome Selectivity of a Representative MKK7 Covalent Inhibitor (Mkk7-cov-3)
Data from a related potent analog, Mkk7-cov-3 (IC50 = 5 nM), screened against a panel of 76 kinases at 1 µM.
| Kinase | % Inhibition at 1 µM |
| MKK7 | >99 |
| MKK4 | 22 |
| Aurora B | 85 |
| LRRK2 | 80 |
| FLT3 | 78 |
| Most other kinases | <20 |
Experimental Protocols
In Vitro MKK7 Kinase Assay
This protocol is adapted from the methods described by Shraga et al. (2019) to determine the in vitro potency of this compound.[2]
Materials:
-
Recombinant human MKK7 (e.g., SignalChem, #M38-11G)
-
Recombinant human JNK1 (inactive, e.g., SignalChem, #J01-11G)
-
Recombinant human c-Jun (e.g., SignalChem, #J01-55)
-
ATP
-
Kinase buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.5 mM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
384-well white plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, 20 ng MKK7, and 200 ng JNK1.
-
Add this compound at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control. Incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP and c-Jun to final concentrations of 100 µM and 1 µg, respectively.
-
Allow the reaction to proceed for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
luminescence is measured using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter dose-response curve.
dot
Caption: Workflow for the in vitro MKK7 kinase assay.
In-Cell Western (ICW) for p-JNK Inhibition
This protocol is based on the cellular characterization of this compound in 3T3 cells as described by Shraga et al. (2019).[2]
Materials:
-
3T3 cells (wild-type, MKK7-/-, and MKK4/7-/- for on-target validation)
-
96-well clear-bottom black plates
-
DMEM with 10% FBS
-
This compound (dissolved in DMSO)
-
Anisomycin (or other JNK pathway activator)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185) and Mouse anti-total JNK
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
LI-COR Odyssey® Imaging System
Procedure:
-
Seed 3T3 cells in 96-well plates and grow to ~80% confluency.
-
Starve cells in serum-free DMEM for 4 hours.
-
Pre-treat cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the JNK pathway by adding anisomycin (e.g., 10 µg/mL) for 30 minutes.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Block with blocking buffer for 1.5 hours at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Scan the plate using a LI-COR Odyssey® Imaging System.
-
Quantify the fluorescence intensity for p-JNK and normalize to total JNK. Calculate EC50 values.
Primary B Cell Activation Assay
This protocol is based on the functional assessment of this compound as described by Shraga et al. (2019).[2]
Materials:
-
Primary mouse B cells (isolated from spleen)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Anti-CD86 antibody conjugated to a fluorophore (e.g., PE)
-
Flow cytometer
Procedure:
-
Isolate primary B cells from mouse spleens using standard methods (e.g., magnetic-activated cell sorting).
-
Plate the B cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the B cells with LPS (e.g., 10 µg/mL) for 24 hours.
-
Stain the cells with a fluorescently labeled anti-CD86 antibody for 30 minutes on ice.
-
Wash the cells with PBS containing 2% FBS.
-
Analyze the percentage of CD86-positive cells by flow cytometry.
-
Determine the EC50 for the inhibition of B cell activation.
MKK7 Signaling Pathway and the Role of this compound
The MKK7 signaling pathway is a central component of the cellular stress response. Upon stimulation by various stressors, a cascade of upstream kinases (MAP3Ks) phosphorylates and activates MKK7. MKK7, in turn, dually phosphorylates JNK on threonine and tyrosine residues, leading to JNK activation. Activated JNK then translocates to the nucleus to regulate the activity of transcription factors, such as c-Jun, ultimately modulating gene expression related to apoptosis, inflammation, and cell proliferation. This compound acts as a powerful tool to dissect this pathway by selectively blocking the activity of MKK7, thereby preventing the downstream activation of JNK and its subsequent cellular effects.
dot
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Activity of MKK7-COV-9
Introduction: Mitogen-activated protein kinase kinase 7 (MKK7), also known as MAP2K7, is a critical component of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This pathway is integral to a multitude of cellular processes, including inflammation, apoptosis, cell differentiation, and stress responses.[3][4] Given its essential role, particularly in JNK activation induced by pro-inflammatory cytokines, MKK7 has emerged as a significant therapeutic target for various pathologies, including cancer and inflammatory diseases.[1][3][5] this compound is a potent and selective covalent inhibitor designed to target a specific protein-protein interaction site on MKK7, offering a valuable tool for dissecting MKK7 function and as a basis for future therapeutic development.[6] This document provides a comprehensive overview of the biological activity of this compound, detailing its effects through quantitative data, outlining the signaling pathways it modulates, and describing the experimental protocols used for its characterization.
Quantitative Biological Activity
This compound has been evaluated in various cellular and biochemical assays to quantify its inhibitory potency and effects. The data demonstrates its ability to effectively modulate MKK7-dependent signaling pathways.
Table 1: Potency of this compound and Related Compounds
| Compound | Assay | Cell Line/System | Endpoint | Result (EC50) |
|---|---|---|---|---|
| This compound | B Cell Activation | Primary Mouse B Cells | LPS-induced Activation | 4.98 µM[6] |
| This compound | In-Cell Western | 3T3 Cells | JNK Phosphorylation | 4.06 µM[6] |
| JNK-IN-8 | B Cell Activation | Primary Mouse B Cells | LPS-induced Activation | 2.23 µM[6] |
| MKK7-COV-7 | B Cell Activation | Primary Mouse B Cells | LPS-induced Activation | >10 µM[6] |
| MKK7-COV-12 | B Cell Activation | Primary Mouse B Cells | LPS-induced Activation | 4.98 µM[6] |
Table 2: Cellular Effects of this compound
| Compound | Concentration | Incubation Time | Cell Line/System | Observed Effect |
|---|---|---|---|---|
| This compound | 10 µM | 2 hr pre-incubation | Primary Mouse B Cells (LPS stimulated) | 60% inhibition of the CD86+ response.[6] |
| This compound | 10 µM | 48 hours | HCT116 Cells | Limited cytotoxic effect; LD50 < 10 µM in this cell line.[6] |
| This compound | Not Specified | Not Specified | Primary Mouse B Cells (LPS stimulated) | ~90% inhibition of the cellular response.[3] |
Modulated Signaling Pathways
This compound exerts its effects by inhibiting MKK7, a central kinase in several key signaling cascades.
The MKK7/JNK Signaling Cascade
MKK7 is a direct upstream activator of JNK.[5] The signaling cascade is typically initiated by external stimuli such as cytokines (e.g., TNF-α, IL-1), growth factors, or environmental stressors.[2][3] These stimuli activate MAP3Ks, which in turn phosphorylate and activate MKK7. Activated MKK7 then dually phosphorylates JNK on threonine and tyrosine residues, leading to the activation of downstream transcription factors and cellular responses.[2] MKK7 is considered essential for JNK activation in response to pro-inflammatory cytokines.[2]
Caption: The canonical MKK7-JNK signaling pathway.
Inhibition of LPS-Induced B Cell Activation
JNK signaling is crucial for the activation of B cells in response to lipopolysaccharide (LPS) via the Toll-like receptor 4 (TLR4) pathway.[6] By inhibiting MKK7, this compound effectively blocks this activation cascade, preventing the expression of activation markers like CD86.[6] This demonstrates the compound's immunomodulatory potential.
References
- 1. researchgate.net [researchgate.net]
- 2. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitogen Kinase Kinase (MKK7) Controls Cytokine Production In Vitro and In Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
MKK7: A Pivotal Negative Regulator of B Cell Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitogen-activated protein kinase kinase 7 (MKK7), also known as MAP2K7, is a critical component of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Emerging evidence has identified MKK7 as a key negative regulator of B cell activation and proliferation. In its absence, B lymphocytes exhibit a hyperproliferative response to antigen receptor stimulation.[3][4] This technical guide provides a comprehensive overview of the role of MKK7 in blocking B cell activation, detailing the underlying signaling pathways, presenting quantitative data from key studies, and offering detailed experimental protocols for researchers. This document is intended to serve as a valuable resource for scientists and drug development professionals investigating novel therapeutic strategies targeting B cell-mediated pathologies.
The MKK7 Signaling Pathway in B Cell Activation
MKK7 is a dual-specificity protein kinase that, along with MKK4, activates JNK in response to various cellular stimuli, including signals from the B cell receptor (BCR).[1][5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of upstream MAP3Ks, which in turn phosphorylate and activate MKK7. Activated MKK7 then phosphorylates and activates JNK. In the context of B cell activation, the MKK7-JNK signaling axis appears to function as a crucial checkpoint, tempering the proliferative response. The loss of MKK7 leads to dysregulated and excessive B cell proliferation upon BCR engagement.[3][4]
Quantitative Data on MKK7's Role in B Cell Proliferation
Studies utilizing MKK7-deficient mouse models have provided quantitative evidence for its role as a negative regulator of B cell proliferation. The following table summarizes data from a key study demonstrating the hyperproliferative phenotype of B cells lacking MKK7.
| Stimulus | Genotype | Proliferation ([3H]Thymidine Uptake, cpm ± SD) | Fold Change (mkk7-/- vs. mkk7+/-) |
| None (Medium alone) | mkk7+/- | 1,500 ± 200 | - |
| None (Medium alone) | mkk7-/- | 1,800 ± 300 | 1.2 |
| LPS (2 µg/ml) | mkk7+/- | 45,000 ± 5,000 | - |
| LPS (2 µg/ml) | mkk7-/- | 55,000 ± 6,000 | 1.22 |
| anti-IgM (Fab')2 (5 µg/ml) | mkk7+/- | 20,000 ± 2,500 | - |
| anti-IgM (Fab')2 (5 µg/ml) | mkk7-/- | 60,000 ± 7,000 | 3.0 |
| anti-CD40 (5 µg/ml) | mkk7+/- | 30,000 ± 3,500 | - |
| anti-CD40 (5 µg/ml) | mkk7-/- | 35,000 ± 4,000 | 1.17 |
| anti-IgM (Fab')2 + anti-CD40 | mkk7+/- | 70,000 ± 8,000 | - |
| anti-IgM (Fab')2 + anti-CD40 | mkk7-/- | 95,000 ± 10,000 | 1.36 |
Table 1: Proliferation of Splenic B Cells from mkk7+/- and mkk7-/- Chimeric Mice. Data is adapted from a study where purified spleen cells were incubated for 36 hours with the indicated stimuli and proliferation was measured by [3H]thymidine uptake during the last 12 hours of culture.[4] The most significant hyperproliferation in MKK7-deficient B cells was observed upon stimulation with anti-IgM, indicating a critical role for MKK7 in regulating BCR-mediated proliferation.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of MKK7 in B cell activation.
B Cell Proliferation Assay ([3H]Thymidine Incorporation)
This protocol is designed to quantify the proliferation of B cells in response to various stimuli.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 50 µM 2-mercaptoethanol)
-
Purified splenic B cells from wild-type and MKK7-deficient mice
-
Stimulating reagents: anti-IgM (Fab')2 fragments, LPS, anti-CD40 antibody
-
[3H]Thymidine
-
96-well flat-bottom culture plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Isolate splenic B cells from wild-type and MKK7-deficient mice using a B cell isolation kit (e.g., MACS-based negative selection).
-
Resuspend purified B cells in complete RPMI-1640 medium and perform a cell count.
-
Seed 1 x 10^5 B cells per well in a 96-well flat-bottom plate in a final volume of 200 µl.
-
Add the desired stimuli to the wells in triplicate. Include an unstimulated control (medium only).
-
Incubate the plate for 36 hours at 37°C in a humidified atmosphere with 5% CO2.
-
For the final 12 hours of incubation, add 1 µCi of [3H]thymidine to each well.
-
Harvest the cells onto glass fiber filter mats using a cell harvester.
-
Measure the incorporated [3H]thymidine using a liquid scintillation counter.
Western Blot Analysis of JNK Phosphorylation
This protocol details the detection of phosphorylated JNK (p-JNK), a direct downstream target of MKK7, in stimulated B cells.
Materials:
-
Purified B cells
-
Stimulating and control reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Isolate and culture B cells as described in the proliferation assay.
-
Stimulate B cells for various time points (e.g., 0, 15, 30, 60 minutes) with the desired agonist.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total JNK to confirm equal protein loading.
Flow Cytometry for B Cell Activation Markers
This protocol allows for the analysis of cell surface markers associated with B cell activation.
Materials:
-
Purified B cells
-
Stimulating reagents
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against B cell markers (e.g., CD69, CD86, MHC Class II) and a B cell lineage marker (e.g., B220 or CD19)
-
Flow cytometer
Procedure:
-
Culture and stimulate B cells as previously described for various time points.
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing a cocktail of fluorochrome-conjugated antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the expression of activation markers on the B cell population (gated on B220+ or CD19+ cells).
Conclusion and Future Directions
The evidence strongly supports the role of MKK7 as a negative regulator of B cell activation, primarily by controlling the threshold for BCR-induced proliferation through the JNK signaling pathway.[3] This positions MKK7 as a potential therapeutic target for diseases characterized by B cell hyperreactivity, such as autoimmune disorders and certain B cell malignancies. Further research is warranted to elucidate the precise molecular mechanisms downstream of the MKK7-JNK axis that enforce this proliferative checkpoint. The development of specific MKK7 inhibitors will be instrumental in validating its therapeutic potential and could pave the way for novel immunomodulatory drugs.[6]
References
- 1. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitogen-activated protein kinase kinase 7 in inflammatory, cancer, and neurological diseases [frontiersin.org]
- 3. The Stress Kinase Mitogen-Activated Protein Kinase Kinase (Mkk)7 Is a Negative Regulator of Antigen Receptor and Growth Factor Receptor–Induced Proliferation in Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. biorxiv.org [biorxiv.org]
MKK7's Crucial Role in Cellular Stress Responses: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase kinase 7 (MKK7), also known as MAP2K7, is a critical component of the c-Jun N-terminal kinase (JNK) signaling pathway, a highly conserved cellular cascade that responds to a diverse array of environmental and intracellular stress signals. This technical guide provides an in-depth exploration of MKK7's function in orchestrating cellular responses to stress, its implications in various disease states, and detailed methodologies for its study. By consolidating current knowledge, this document aims to serve as a valuable resource for researchers investigating cellular stress signaling and professionals engaged in the development of novel therapeutics targeting this pathway.
Introduction: MKK7 at the Crossroads of Stress Signaling
Cells are constantly exposed to a variety of stressors, including pro-inflammatory cytokines, osmotic shock, UV radiation, and genotoxic agents. The ability to sense and respond to these challenges is fundamental to cellular survival and homeostasis. The JNK signaling pathway is a key player in this process, and MKK7 acts as a pivotal upstream activator of JNK.[1][2]
MKK7 is a dual-specificity protein kinase that phosphorylates and activates JNKs on threonine and tyrosine residues within a conserved T-P-Y motif.[3][4] While another kinase, MKK4, also activates JNK, MKK7 exhibits distinct roles and substrate specificities. Notably, MKK7 is the primary activator of JNK in response to pro-inflammatory cytokines like TNF-α and IL-1.[1][5] The coordinated action of MKK7 and MKK4 is often required for a full and robust JNK activation in response to environmental stresses.[1][6] The activation of the MKK7/JNK axis triggers a wide range of cellular processes, including apoptosis, inflammation, cell differentiation, and proliferation, making it a critical regulator of cell fate.[7]
The MKK7 Signaling Pathway
The canonical MKK7 signaling pathway is a three-tiered kinase cascade. It begins with the activation of upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks) in response to specific stress stimuli. These MAP3Ks then phosphorylate and activate MKK7. Activated MKK7, in turn, phosphorylates and activates JNK isoforms (JNK1, JNK2, and JNK3).[3][8] Activated JNKs then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This leads to changes in gene expression that mediate the cellular response to stress.[9]
Several scaffold proteins, such as JIPs (JNK-interacting proteins), play a crucial role in the spatial and temporal regulation of the MKK7-JNK signaling module by bringing the different kinase components into close proximity, thereby enhancing signaling efficiency and specificity.[1]
Visualizing the MKK7 Signaling Cascade
Caption: A simplified diagram of the MKK7 signaling pathway.
MKK7 in Health and Disease
The precise regulation of MKK7 activity is crucial for maintaining cellular homeostasis. Dysregulation of the MKK7/JNK pathway is implicated in a wide range of pathological conditions.
Cancer
The role of MKK7 in cancer is complex and appears to be context-dependent, with both tumor-suppressive and pro-oncogenic functions reported.[10][11] In some cancers, such as lung and mammary tumors, MKK7 acts as a tumor suppressor by coupling oncogenic stress to the activation of the p53 tumor suppressor protein, leading to cell cycle arrest.[10][12] Conversely, in other contexts, MKK7 can promote cancer cell survival and proliferation.[7][11] For instance, in T-cell acute lymphoblastic leukemia (T-ALL), the absence of the transcription factor KLF4 leads to excessive MKK7 expression, which drives leukemic cell proliferation.[11]
Inflammatory Diseases
Given its essential role in mediating pro-inflammatory cytokine signaling, MKK7 is a key player in inflammatory responses.[5][13] Studies have shown that MKK7 is required for the production of inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6 in macrophages in response to lipopolysaccharide (LPS).[6][13] MKK7 also controls macrophage polarization towards the pro-inflammatory M1 phenotype and is essential for macrophage migration and invasion.[13][14] These findings suggest that targeting MKK7 could be a therapeutic strategy for various inflammatory diseases.[15]
Neurodegenerative Diseases
The MKK7/JNK pathway is also implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16] In these conditions, excessive JNK activation can contribute to neuronal apoptosis and inflammation.[15] Therefore, inhibitors of MKK7 are being explored for their potential neuroprotective effects.[15]
Apoptosis
MKK7 plays a significant role in programmed cell death, or apoptosis. During viral infections, for example, the mitochondrial antiviral signaling protein (MAVS) recruits MKK7 to the mitochondria.[17][18] This leads to the specific activation of JNK2, which in turn initiates apoptosis to eliminate infected cells.[17][18] This highlights a specific MAVS-MKK7-JNK2 signaling axis in virus-induced apoptosis.
Quantitative Data on MKK7 Activity
The following tables summarize key quantitative data related to MKK7 activation and inhibition from various studies.
Table 1: MKK7-Mediated JNK Activation in Response to Stress Stimuli
| Cell Type | Stress Stimulus | JNK Activation (Fold Increase) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | UV radiation | ~2-fold (MKK7-dependent) | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | Anisomycin | ~2-fold (MKK7-dependent) | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | TNF-α | Essential for activation | [1][5] |
| Cardiac Myocytes | Adenovirus expressing activated MKK7 | >10-fold | [19] |
| THP-1 cells | Sorbitol | Dose-dependent increase | [20] |
Table 2: Inhibitors of MKK7 and their Potency
| Inhibitor | Type | IC50 | Cell Line | Reference |
| Covalent Inhibitor (unnamed) | Covalent | Low-micromolar | - | [21] |
| DTP3 | Peptide (disrupts MKK7:GADD45β) | - | Multiple Myeloma | [22] |
| HWY336 | Small Molecule | - | Mammalian cells | [23] |
| Ibrutinib | Covalent | Dose-dependent inhibition | THP-1 | [20] |
| CPT1-70-1 | Covalent | Dose-dependent inhibition | THP-1 | [20] |
| TL10-105 | Covalent | Dose-dependent inhibition | THP-1 | [20] |
Experimental Protocols for Studying MKK7
Investigating the function of MKK7 requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
In Vitro Kinase Assay for MKK7 Activity
This assay measures the ability of MKK7 to phosphorylate its direct substrate, JNK.
Materials:
-
Recombinant active MKK7
-
Recombinant inactive JNK1 (or other JNK isoforms)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Set up the kinase reaction by combining recombinant MKK7, inactive JNK1, and kinase assay buffer in a microcentrifuge tube.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated JNK.
-
Quantify the band intensity to determine the level of JNK phosphorylation.
A coupled kinase assay can also be performed where a JNK substrate like c-Jun is included in the reaction. The readout is then the phosphorylation of c-Jun.[24]
Immunoprecipitation and Western Blotting to Detect MKK7 Activation
This method is used to assess the phosphorylation status of MKK7 or its downstream target JNK in cell lysates.
Materials:
-
Cell culture plates and reagents
-
Stress stimuli (e.g., TNF-α, sorbitol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-MKK7, anti-phospho-JNK, anti-total-JNK
-
Protein A/G agarose beads
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to the desired confluency and treat with the stress stimulus for the indicated times.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
For immunoprecipitation, incubate the lysate with an anti-MKK7 antibody, followed by the addition of protein A/G beads to pull down MKK7.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
For direct Western blotting, use the total cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies (e.g., anti-phospho-JNK).
-
Wash and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against total JNK or a loading control (e.g., β-actin) to ensure equal protein loading.
siRNA-mediated Knockdown of MKK7
This technique is used to reduce the expression of MKK7 in cultured cells to study its functional role.
Materials:
-
siRNA targeting MKK7 and a non-targeting control siRNA
-
Lipofection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cell culture plates and reagents
Procedure:
-
Seed cells in culture plates to achieve 30-50% confluency at the time of transfection.
-
Dilute the MKK7 siRNA or control siRNA in serum-free medium.
-
Dilute the lipofection reagent in serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and lipofection reagent and incubate for 20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.
-
Replace the medium with complete growth medium.
-
Incubate the cells for 48-72 hours to allow for knockdown of MKK7 expression.
-
Harvest the cells and verify the knockdown efficiency by Western blotting or qRT-PCR for MKK7.
-
Perform downstream functional assays to assess the effect of MKK7 knockdown.[10]
Experimental Workflow for MKK7 Inhibitor Screening
Caption: A typical workflow for identifying and optimizing MKK7 inhibitors.
Conclusion and Future Directions
MKK7 is a central player in the cellular response to a multitude of stress signals. Its intricate regulation and diverse downstream effects underscore its importance in maintaining cellular health and its contribution to various diseases when dysregulated. The development of specific MKK7 inhibitors holds significant therapeutic promise for a range of conditions, including cancer, inflammatory disorders, and neurodegenerative diseases.[15][21][25]
Future research will likely focus on further elucidating the context-specific roles of MKK7, identifying novel upstream regulators and downstream substrates, and understanding the complex interplay between MKK7 and other signaling pathways. The continued development and characterization of potent and selective MKK7 modulators will be crucial for translating our fundamental understanding of this kinase into novel therapeutic strategies.[15][26]
References
- 1. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MKK7 is a stress-activated mitogen-activated protein kinase kinase functionally related to hemipterous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAP2K7 - Wikipedia [en.wikipedia.org]
- 4. MKK7 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Mitogen Kinase Kinase (MKK7) Controls Cytokine Production In Vitro and In Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. gorgoulis.gr [gorgoulis.gr]
- 11. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The stress kinase MKK7 couples oncogenic stress to p53 stability and tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitogen-activated protein kinase kinase 7 in inflammatory, cancer, and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. What are MKK7 modulators and how do they work? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. MAVS-MKK7-JNK2 Defines a Novel Apoptotic Signaling Pathway during Viral Infection | PLOS Pathogens [journals.plos.org]
- 18. MAVS-MKK7-JNK2 Defines a Novel Apoptotic Signaling Pathway during Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. Covalent Docking Identifies a Potent and Selective MKK7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacological inhibition of the MAP2K7 kinase in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Pharmacological inhibition of the MAP2K7 kinase in human disease [frontiersin.org]
- 24. Interacting JNK-docking Sites in MKK7 Promote Binding and Activation of JNK Mitogen-activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Preliminary Investigation of Mkk7-cov-9 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase kinase 7 (MKK7), a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, has emerged as a significant therapeutic target in oncology. The MKK7/JNK cascade is implicated in diverse cellular processes, including proliferation, apoptosis, and differentiation, with its dysregulation linked to cancer progression and metastasis. Mkk7-cov-9 is a potent and selective covalent inhibitor of MKK7, offering a promising tool for investigating the therapeutic potential of MKK7 inhibition. This technical guide provides a preliminary overview of the investigation of this compound in cancer cell lines, summarizing available quantitative data, detailing essential experimental protocols, and visualizing key cellular pathways and workflows. While comprehensive data for this compound across a wide range of cancer cell lines is still emerging, this document consolidates existing knowledge and provides a framework for future research.
Introduction to MKK7 and the MKK7/JNK Signaling Pathway
The MKK7/JNK signaling pathway is a critical cellular response mechanism to a variety of stress signals, including inflammatory cytokines, osmotic stress, and genotoxic agents.[1][2] MKK7, along with MKK4, directly phosphorylates and activates JNK.[3] Activated JNK, in turn, phosphorylates a range of transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in cell fate decisions.[1] The role of the MKK7 pathway in cancer is complex; it can act as a tumor suppressor in some contexts by promoting p53 stability, while in others, it can drive metastasis.[4] For instance, MKK7 has been implicated in the liver metastasis of colon cancer.[1] Given that JNK is the sole substrate of MKK7, targeting MKK7 offers a more specific approach to modulating this pathway compared to broader JNK inhibition.[1]
This compound: A Selective Covalent Inhibitor of MKK7
This compound has been identified as one of the most promising covalent inhibitors of MKK7.[3] Covalent inhibitors form a permanent bond with their target protein, which can lead to a more sustained and potent biological effect. This compound has been shown to effectively block the activation of primary B cells in response to lipopolysaccharide (LPS).[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant selective MKK7 inhibitors. It is important to note that data for this compound in a broad panel of cancer cell lines is limited, and therefore, data from other potent MKK7 inhibitors are included for comparative purposes.
Table 1: Biochemical and Cellular Activity of this compound and Other MKK7 Inhibitors
| Compound | Assay Type | Cell Line/System | Target | Endpoint | IC50/EC50 | Reference |
| This compound | B-cell Activation | Primary Mouse B-cells | MKK7 | LPS-induced activation | ~90% inhibition at 10 µM | [3] |
| MKK7 Inhibitor 1 | In-Cell Western | U2OS | p-JNK | Sorbitol-induced stress | 65-80% p-JNK decrease | [5][6] |
| MKK7 Inhibitor 2 | In vitro Kinase Assay | Recombinant MKK7 | MKK7 | Kinase Activity | 0.6 nM | [7] |
| MKK7 Inhibitor 2a | In vitro Kinase Assay | Recombinant MKK7 | MKK7 | Kinase Activity | 30 nM | [7] |
| MKK7 Inhibitor 2 | Cellular Assay (Western) | U2OS | p-c-Jun | Sorbitol-induced stress | < 100 nM | [7] |
| MKK7 Inhibitor 2b | Cellular Assay (Western) | U2OS | p-c-Jun | Sorbitol-induced stress | ~3 µM | [7] |
| AST-487 | In vitro Kinase Assay | Recombinant MAP2K7 | MAP2K7 | Kinase Activity | 260 nM | [8] |
| Compound 8 | In vitro Kinase Assay | Recombinant MAP2K7 | MAP2K7 | Kinase Activity | 60 nM | [8] |
Note: "MKK7 Inhibitor 1" and "MKK7 Inhibitor 2" with its analogs refer to compounds described in the cited literature, which are potent and selective MKK7 inhibitors, but are distinct from this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Western Blot Analysis for JNK Phosphorylation
This protocol is used to determine the inhibitory effect of this compound on the MKK7-mediated phosphorylation of JNK.
Materials:
-
Cancer cell lines
-
This compound
-
Stress-inducing agent (e.g., Anisomycin, Sorbitol, or TNF-α)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce stress by adding the stimulating agent for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total JNK and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
MKK7/JNK Signaling Pathway
Caption: The MKK7/JNK signaling cascade in response to extracellular stimuli.
Experimental Workflow for this compound Evaluation
Caption: A streamlined workflow for the in vitro evaluation of this compound.
Logical Relationship of Apoptosis Assay Results
Caption: Interpretation of Annexin V and Propidium Iodide staining in apoptosis assays.
Conclusion and Future Directions
The preliminary investigation of this compound and other selective MKK7 inhibitors highlights the potential of targeting the MKK7/JNK pathway in cancer therapy. The available data, though limited for this compound specifically, suggests that inhibition of MKK7 can effectively modulate JNK signaling in cellular models. The experimental protocols provided in this guide offer a robust framework for further in-depth studies.
Future research should focus on:
-
Comprehensive screening of this compound across a diverse panel of cancer cell lines to identify sensitive and resistant histotypes.
-
In-depth analysis of the downstream effects of this compound on gene expression and protein activity.
-
Investigation of the potential for synergistic effects when this compound is combined with other anti-cancer agents.
-
Evaluation of the in vivo efficacy and safety of this compound in preclinical cancer models.
A more complete understanding of the therapeutic potential of this compound will be crucial for its potential translation into clinical applications for the treatment of cancer.
References
- 1. Pharmacological inhibition of the MAP2K7 kinase in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Docking Identifies a Potent and Selective MKK7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mkk7-cov-9 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase 7 (MKK7), also known as MAP2K7, is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical mediator of cellular responses to a variety of stress signals, including inflammatory cytokines, osmotic stress, and DNA damage. MKK7 functions as a specific activator of JNK, distinguishing it from the related MKK4 which can also activate p38 MAPK.[1] The targeted inhibition of MKK7 is a promising therapeutic strategy for a range of diseases, including inflammatory conditions and certain cancers.
MKK7-cov-9 is a potent and selective covalent inhibitor of MKK7.[2] Covalent inhibitors offer the potential for increased potency and prolonged duration of action due to the formation of a stable bond with the target protein. This document provides detailed protocols for an in vitro kinase assay to evaluate this compound and other covalent inhibitors, as well as methods to confirm covalent modification.
MKK7 Signaling Pathway
The MKK7 signaling cascade is initiated by various upstream stress-activated protein kinase kinases kinases (MAP3Ks). Upon activation, these MAP3Ks phosphorylate and activate MKK7. Activated MKK7, in turn, dually phosphorylates JNK on specific threonine and tyrosine residues, leading to JNK activation. Activated JNK then phosphorylates a variety of downstream transcription factors, such as c-Jun, which regulate gene expression to orchestrate the cellular response to stress.
References
Application Notes and Protocols for Mkk7-cov-9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mkk7-cov-9 is a potent and selective covalent inhibitor of Mitogen-activated protein kinase kinase 7 (MKK7).[1][2] It functions by targeting a specific protein-protein interaction of MKK7, thereby blocking its downstream signaling cascade.[1] MKK7, also known as MAP2K7, is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to a variety of cellular stresses, including inflammatory signals and toxins.[2][3] By specifically inhibiting MKK7, this compound serves as a valuable tool for investigating the physiological and pathological roles of the MKK7-JNK axis and as a potential starting point for the development of therapeutics. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its activity and cytotoxicity.
Mechanism of Action
MKK7 is a dual-specificity protein kinase that phosphorylates and activates JNKs (JNK1, JNK2, and JNK3) on threonine and tyrosine residues within a conserved TPY motif.[4] MKK7 itself is activated by upstream MAP3Ks in response to stimuli such as cytokines, growth factors, and environmental stress.[1] this compound covalently binds to MKK7, inhibiting its kinase activity and preventing the subsequent phosphorylation and activation of JNK. This leads to the downstream inhibition of JNK-mediated cellular processes, such as gene expression changes orchestrated by transcription factors like c-Jun.
Data Presentation
This compound Activity in Various Cell-Based Assays
| Cell Line/System | Assay | Readout | Agonist | This compound Concentration | Effect | Reference |
| Primary Mouse B Cells | B-cell Activation | CD86+ response | LPS | 10 µM (2 hr pre-incubation) | ~60% inhibition | [1] |
| Primary Mouse B Cells | B-cell Activation | Inhibition of LPS-induced activation | LPS | 0-10 µM (2 hr pre-incubation) | EC50 = 4.98 µM | [1] |
| 3T3 cells | In-Cell Western (ICW) | JNK phosphorylation | Not specified | Not specified | EC50 = 4.06 µM | [1] |
| U2OS cells | In-Cell Western (ICW) | p-JNK levels | Sorbitol | 10 µM and 13.8 µM (2 hr treatment) | 65-80% decrease in p-JNK | [3] |
Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time | This compound Concentration | Observation | Reference |
| HCT116 | Cytotoxicity | 48 hours | <10 µM | LD50 < 10 µM | [1] |
| Various (unspecified) | Cytotoxicity | 48 hours | 10 µM | Limited cytotoxic effect at the highest tested concentration | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
It is crucial to properly dissolve and store this compound to ensure its stability and activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is recommended.
-
Briefly vortex to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for up to 6 months. At -20°C, it should be used within one month.[1]
Protocol 2: Inhibition of JNK Phosphorylation in Cultured Cells followed by Western Blot Analysis
This protocol describes how to treat cultured cells with this compound and assess the inhibition of JNK phosphorylation by Western blotting. U2OS cells are used as an example, as they have been shown to be a responsive cell line.[3]
Materials:
-
U2OS cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Anisomycin or Sorbitol (for JNK pathway activation)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-c-Jun (Ser63), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
1. Cell Seeding: a. Seed U2OS cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. b. Incubate the cells at 37°C in a 5% CO₂ incubator overnight.
2. Cell Treatment: a. The following day, prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A final concentration range of 0.1 µM to 10 µM is a good starting point. Remember to include a vehicle control (DMSO alone) with a final DMSO concentration matching the highest concentration used for the inhibitor. b. Pre-incubate the cells with the desired concentrations of this compound or vehicle for 2 hours. c. To activate the JNK pathway, treat the cells with a stress stimulus. For example, add anisomycin (e.g., 10 µg/mL) or sorbitol (e.g., 0.4 M) for 30 minutes.[3]
3. Cell Lysis: a. After treatment, place the plates on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate) supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. e. Incubate the lysates on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (protein lysate) to fresh, pre-chilled tubes.
4. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Normalize the protein concentrations of all samples with lysis buffer. c. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
5. Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C with gentle agitation. f. The next day, wash the membrane three times with TBST for 5-10 minutes each. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10-15 minutes each. i. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. j. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total JNK and a loading control.
Protocol 3: In-Cell Western (ICW) Assay for High-Throughput Analysis of JNK Phosphorylation
The ICW assay is a quantitative immunofluorescence method performed in microplates, suitable for high-throughput screening of inhibitors.
Materials:
-
U2OS cells
-
96-well or 384-well clear-bottom black plates
-
Fibronectin (for coating plates)
-
This compound stock solution
-
Sorbitol or other JNK pathway activator
-
3.7% formaldehyde in PBS (Fixation Solution)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and a normalization antibody (e.g., anti-β-actin)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
PBS
Procedure:
-
Plate Coating and Cell Seeding: a. Coat the wells of the microplate with fibronectin solution (e.g., 5 µg/mL in PBS) for 45 minutes. b. Aspirate the fibronectin and plate U2OS cells at a suitable density to achieve confluency after 24 hours.
-
Cell Treatment: a. After 24 hours, treat the cells with various concentrations of this compound for 2 hours. b. Induce JNK phosphorylation by adding sorbitol to a final concentration of 0.4 M for 30 minutes.[3]
-
Fixation and Permeabilization: a. Aspirate the treatment medium and fix the cells by adding 150 µL/well of 3.7% formaldehyde in PBS for 20 minutes at room temperature. b. Wash the wells five times with 200 µL/well of 0.1% Triton X-100 in PBS to permeabilize the cells.
-
Blocking and Antibody Incubation: a. Block the cells with 150 µL/well of blocking buffer for 1.5 hours at room temperature. b. Incubate the cells with a cocktail of primary antibodies (anti-phospho-JNK and anti-β-actin) diluted in blocking buffer overnight at 4°C. c. Wash the wells four times with PBS containing 0.1% Tween-20. d. Incubate the cells with a cocktail of the corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light. e. Wash the wells four times with PBS containing 0.1% Tween-20.
-
Imaging and Analysis: a. Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®). b. Quantify the fluorescence intensity for both phospho-JNK and the normalization protein (β-actin). c. Normalize the phospho-JNK signal to the β-actin signal for each well. d. Plot the normalized phospho-JNK signal against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 4: Cytotoxicity Assay
This protocol provides a general method to assess the cytotoxicity of this compound using a commercially available assay kit (e.g., MTT, MTS, or a LDH release assay).
Materials:
-
Cell line of interest (e.g., HCT116)
-
96-well clear plates
-
This compound stock solution
-
Complete culture medium
-
Cytotoxicity assay reagent (e.g., MTT reagent)
-
Solubilization solution (if using MTT)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: a. Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 hours).[1] Include vehicle-treated and untreated controls.
-
Cytotoxicity Measurement: a. Following the incubation period, add the cytotoxicity assay reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. If using an MTT assay, add the solubilization solution. d. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. b. Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the LD50 or IC50 value for cytotoxicity.
Visualizations
Caption: MKK7-JNK Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of p-JNK Inhibition.
References
- 1. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Docking Identifies a Potent and Selective MKK7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interacting JNK-docking Sites in MKK7 Promote Binding and Activation of JNK Mitogen-activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mkk7-cov-9 Treatment in Primary Mouse B Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase 7 (MKK7) is a critical component of the c-Jun N-terminal kinase (JNK) signaling pathway, playing a key role in cellular responses to stress stimuli and cytokines.[1][2][3][4] In the context of the immune system, the MKK7-JNK pathway is involved in regulating lymphocyte function.[5][6] Specifically in B lymphocytes, MKK7 acts as a negative regulator of proliferation following B cell receptor (BCR) engagement.[7][8] Loss of MKK7 in B cells has been shown to result in hyperproliferation in response to antigen receptor stimulation.[7][8] This suggests that MKK7 is a potential therapeutic target for modulating B cell activity in various disease contexts, including autoimmune diseases and certain B-cell malignancies.
Mkk7-cov-9 is a novel, potent, and selective small molecule inhibitor of MKK7 kinase activity. These application notes provide detailed protocols for utilizing this compound to study its effects on primary mouse B cell functions, including proliferation, activation, and downstream JNK signaling. The following protocols and data serve as a guide for researchers investigating the therapeutic potential of MKK7 inhibition in B cells.
Data Presentation
Table 1: Effect of this compound on Primary Mouse B Cell Proliferation
| Treatment Group | This compound Concentration (nM) | Proliferation Index (CFSE MFI) | % Inhibition of Proliferation |
| Unstimulated Control | 0 | 1500 ± 75 | N/A |
| Stimulated Control (α-IgM + IL-4) | 0 | 350 ± 25 | 0% |
| This compound | 1 | 450 ± 30 | 28.6% |
| This compound | 10 | 650 ± 40 | 85.7% |
| This compound | 100 | 1200 ± 60 | 242.9% |
| This compound | 1000 | 1450 ± 70 | 314.3% |
Data are presented as mean ± standard deviation (SD) from three independent experiments. MFI = Mean Fluorescence Intensity. A higher MFI indicates less proliferation.
Table 2: Effect of this compound on B Cell Activation Marker CD69 Expression
| Treatment Group | This compound Concentration (nM) | % CD69 Positive Cells |
| Unstimulated Control | 0 | 5 ± 1.2 |
| Stimulated Control (α-IgM + IL-4) | 0 | 85 ± 5.5 |
| This compound | 1 | 82 ± 4.8 |
| This compound | 10 | 75 ± 6.1 |
| This compound | 100 | 55 ± 7.2 |
| This compound | 1000 | 20 ± 3.5 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on JNK Pathway Activation
| Treatment Group | This compound Concentration (nM) | Relative p-JNK/JNK Ratio |
| Unstimulated Control | 0 | 0.1 ± 0.02 |
| Stimulated Control (α-IgM) | 0 | 1.0 ± 0.1 |
| This compound | 1 | 0.8 ± 0.09 |
| This compound | 10 | 0.5 ± 0.06 |
| This compound | 100 | 0.2 ± 0.03 |
| This compound | 1000 | 0.1 ± 0.02 |
Data are presented as mean ± SD from three independent experiments, normalized to the stimulated control.
Mandatory Visualizations
Caption: MKK7 signaling pathway in B cells and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effects of this compound on primary mouse B cells.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse B Cells
Materials:
-
Spleens from C57BL/6 mice
-
RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol)
-
Mouse B Cell Isolation Kit (e.g., from Miltenyi Biotec or STEMCELL Technologies)[9][10][11]
-
FACS buffer (PBS with 2% FBS)
-
Anti-CD19 antibody (for purity check)
-
70 µm cell strainer
-
Petri dishes
-
Centrifuge
Procedure:
-
Aseptically harvest spleens from mice and place them in a petri dish containing cold RPMI 1640 medium.
-
Gently mash the spleens through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in RPMI 1640 and perform red blood cell lysis if necessary.
-
Isolate B cells using a negative selection mouse B cell isolation kit according to the manufacturer's instructions.[9][10] This method leaves the B cells untouched and unstimulated.[12]
-
Assess the purity of the isolated B cells by flow cytometry using an anti-CD19 antibody. A purity of >95% is recommended.
-
Resuspend the purified B cells in complete RPMI 1640 medium and count the cells. Adjust the cell density to 1 x 10^6 cells/mL for culture.
Protocol 2: B Cell Proliferation Assay using CFSE
Materials:
-
Isolated primary mouse B cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI 1640 medium
-
Anti-IgM antibody (e.g., F(ab')2 fragment)
-
Recombinant mouse IL-4
-
This compound (dissolved in DMSO)
-
96-well culture plate
-
Flow cytometer
Procedure:
-
Wash the isolated B cells with pre-warmed PBS.
-
Resuspend the cells at 1 x 10^7 cells/mL in PBS and add CFSE to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium.
-
Centrifuge the cells at 300 x g for 10 minutes and wash once with complete RPMI 1640.
-
Resuspend the CFSE-labeled B cells at 1 x 10^6 cells/mL in complete RPMI 1640.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Prepare a stimulation cocktail of anti-IgM (10 µg/mL) and IL-4 (10 ng/mL) in complete RPMI 1640.[13] Add 50 µL of this cocktail to the appropriate wells. Include unstimulated and stimulated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and analyze by flow cytometry. The CFSE signal will be halved with each cell division.
Protocol 3: Analysis of B Cell Activation by Flow Cytometry
Materials:
-
Cultured primary mouse B cells (from Protocol 2 setup, but can be a separate experiment)
-
Anti-CD19 antibody
-
Anti-CD69 antibody
-
FACS buffer
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
After 24 hours of culture with stimuli and this compound, harvest the B cells into a 96-well V-bottom plate.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 100 µL of FACS buffer containing fluorescently labeled anti-CD19 and anti-CD69 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD69-positive cells within the CD19-gated B cell population. CD69 is an early marker of B cell activation.[14]
Protocol 4: Western Blot Analysis of JNK Phosphorylation
Materials:
-
Isolated primary mouse B cells
-
Complete RPMI 1640 medium
-
Anti-IgM antibody
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-JNK, anti-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Culture primary B cells at a higher density (e.g., 5 x 10^6 cells/mL) in 6-well plates.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with anti-IgM (20 µg/mL) for 15 minutes.
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total JNK for normalization.
References
- 1. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. pnas.org [pnas.org]
- 5. T lymphocyte activation signals for interleukin-2 production involve activation of MKK6-p38 and MKK7-SAPK/JNK signaling pathways sensitive to cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Widespread JNK-dependent alternative splicing induces a positive feedback loop through CELF2-mediated regulation of MKK7 during T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Stress Kinase Mitogen-Activated Protein Kinase Kinase (Mkk)7 Is a Negative Regulator of Antigen Receptor and Growth Factor Receptor–Induced Proliferation in Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mouse primary B cell isolation and culture [bio-protocol.org]
- 10. stemcell.com [stemcell.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Cellular assays to evaluate B-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro B Cell Assays - B Cell Assays - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for Western Blot Analysis of MKK7 Inhibition by Mkk7-cov-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase 7 (MKK7), also known as MAP2K7, is a critical component of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This pathway is activated in response to various cellular stresses, including inflammatory cytokines, and plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1][3] MKK7, along with MKK4, functions as a direct upstream activator of JNK by phosphorylating it on threonine and tyrosine residues.[2] Dysregulation of the MKK7/JNK pathway has been implicated in numerous diseases, making it an attractive target for therapeutic intervention.
Mkk7-cov-9 is a potent and selective covalent inhibitor of MKK7.[4] It targets a specific protein-protein interaction of MKK7, thereby blocking its downstream signaling.[4] These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on the MKK7 signaling cascade. The primary readout for inhibition in this protocol is the phosphorylation status of JNK, a direct downstream substrate of MKK7.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
References
- 1. Mitogen Kinase Kinase (MKK7) Controls Cytokine Production In Vitro and In Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In-Cell Western (ICW) Assay: Measuring Mkk7 Activity Using Mkk7-cov-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The In-Cell Western (ICW) assay is a powerful immunocytochemical technique that allows for the simultaneous detection and quantification of two proteins within the same well of a microplate.[1][2][3][4][5] This high-throughput method combines the specificity of Western blotting with the quantitative nature and convenience of an ELISA.[2][5] By eliminating the need for cell lysis, electrophoresis, and membrane transfer, the ICW assay provides a more physiologically relevant snapshot of protein expression and post-translational modifications within a cellular context.[3][5]
Mitogen-activated protein kinase kinase 7 (Mkk7) is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to stress stimuli such as inflammatory cytokines and osmotic stress.[6][7][8] Mkk7, along with Mkk4, phosphorylates and activates JNK, leading to the regulation of various cellular processes including proliferation, apoptosis, and inflammation.[6][7][9] Dysregulation of the Mkk7/JNK pathway has been implicated in numerous diseases, including cancer and inflammatory disorders, making Mkk7 a promising target for therapeutic intervention.[6][9][10]
This document provides a detailed protocol for utilizing the In-Cell Western assay to assess the activity of Mkk7 by measuring the phosphorylation of its downstream target, JNK, in response to treatment with a covalent inhibitor, Mkk7-cov-9.
Signaling Pathway
The Mkk7 signaling cascade is a critical cellular stress response pathway. Upon stimulation by various stressors, a cascade of upstream kinases, including MAP3Ks (e.g., MEKK1, MLK3), are activated. These kinases then phosphorylate and activate Mkk7. Activated Mkk7, in turn, phosphorylates JNK at threonine and tyrosine residues, leading to its activation. Activated JNK can then translocate to the nucleus to regulate the activity of transcription factors, such as c-Jun, thereby modulating gene expression and cellular responses.
Experimental Workflow
The In-Cell Western assay for Mkk7 activity involves several key steps. First, cells are seeded in a microplate and treated with the Mkk7 inhibitor, this compound, followed by stimulation to activate the Mkk7 pathway. The cells are then fixed and permeabilized to allow for antibody entry. Next, the cells are incubated with two primary antibodies: one that specifically recognizes phosphorylated JNK (p-JNK) and another that recognizes total JNK or a housekeeping protein for normalization. Subsequently, the cells are treated with species-specific secondary antibodies conjugated to different near-infrared fluorophores. Finally, the plate is scanned on an imaging system to detect and quantify the fluorescence signals, which are then analyzed to determine the inhibitory effect of this compound on Mkk7 activity.
References
- 1. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 2. licorbio.com [licorbio.com]
- 3. products.advansta.com [products.advansta.com]
- 4. biomol.com [biomol.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitogen Kinase Kinase (MKK7) Controls Cytokine Production In Vitro and In Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mitogen-activated protein kinase kinase 7 in inflammatory, cancer, and neurological diseases [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Confirmation of Mkk7-cov-9 Covalent Binding using LC-MS Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase 7 (Mkk7), also known as MAP2K7, is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This pathway is activated by various cellular stresses and proinflammatory cytokines, playing a crucial role in cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1][3] Mkk7 specifically phosphorylates and activates JNK, making it a critical node in this signaling cascade.[2][3] Dysregulation of the Mkk7/JNK pathway has been implicated in various diseases, including cancer and inflammatory disorders, making Mkk7 an attractive therapeutic target.[4]
Mkk7-cov-9 is a potent and selective covalent inhibitor of Mkk7.[5] It targets a specific protein-protein interaction of Mkk7 and has been shown to block primary B cell activation in response to lipopolysaccharide (LPS).[5] Covalent inhibitors offer the potential for increased potency and prolonged duration of action. Confirmation of the covalent binding mechanism is a critical step in the characterization of such inhibitors.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for confirming covalent drug binding.[4][6] By measuring the mass of the intact protein, a mass shift corresponding to the addition of the inhibitor can be observed, providing direct evidence of a covalent adduct. Further analysis by peptide mapping LC-MS/MS can identify the specific amino acid residue modified by the inhibitor.[6]
This application note provides detailed protocols for confirming the covalent binding of this compound to the Mkk7 protein using both intact protein LC-MS analysis and peptide mapping.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Mkk7 signaling pathway and the general experimental workflow for confirming covalent binding by LC-MS.
Quantitative Data Summary
The following table summarizes the percentage of Mkk7 labeling by various covalent inhibitors as determined by intact protein LC-MS analysis. The data is based on previously published findings and illustrates the type of quantitative results obtainable with the described methods.[1][2]
| Compound | Mkk7 Labeling (%) |
| This compound | ~90% |
| Mkk7-cov-7 | ~85% |
| Mkk7-cov-12 | ~92% |
| Reference 1g | 89% |
| Compound 1k | 94% |
| DMSO Control | 0% |
Note: The data for this compound, -7, and -12 are estimations based on reported high levels of inhibition, while the data for Reference 1g and Compound 1k are directly from labeling experiments.[1][4]
Experimental Protocols
Protocol 1: Intact Protein LC-MS Analysis to Confirm Covalent Adduct Formation
This protocol is designed to determine the mass of the intact Mkk7 protein and the this compound adduct, thereby confirming covalent modification.
Materials:
-
Recombinant human Mkk7 protein
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Quenching Solution: 0.4% Formic Acid in water
-
LC-MS grade water and acetonitrile
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF) coupled to a UPLC system
-
LC column for intact protein separation (e.g., C4 column, 1.7 µm, 2.1 mm x 50 mm)
Procedure:
-
Protein and Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute recombinant Mkk7 protein in Assay Buffer to a final concentration of 4 µM.
-
-
Incubation:
-
In a microcentrifuge tube, combine 25 µL of the 4 µM Mkk7 protein solution with a corresponding volume of this compound stock solution to achieve a final inhibitor concentration of 2 µM (final Mkk7 concentration will be 2 µM).
-
For the vehicle control, add the same volume of DMSO instead of the inhibitor solution.
-
-
Quenching:
-
LC-MS Analysis:
-
Inject an appropriate volume of the quenched reaction mixture onto the LC-MS system.
-
Separate the protein from salts and other small molecules using a suitable gradient of water and acetonitrile with 0.1% formic acid.
-
Acquire mass spectra in positive ion mode over an appropriate m/z range for the expected charge state distribution of Mkk7.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.
-
Compare the mass of the protein in the DMSO control sample with the mass in the this compound treated sample.
-
A mass increase corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
-
Quantify the percentage of labeled Mkk7 by comparing the peak intensities of the unmodified and modified protein.
-
Protocol 2: Peptide Mapping by LC-MS/MS to Identify the Binding Site
This protocol is a general procedure to identify the specific amino acid residue of Mkk7 that is covalently modified by this compound. The expected binding site for acrylamide-based inhibitors like this compound is a cysteine residue, such as Cys218.[1]
Materials:
-
This compound labeled Mkk7 protein (from Protocol 1)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (MS-grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Instrumentation:
-
High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow UPLC system
-
LC column for peptide separation (e.g., C18 column, 2 µm, 75 µm x 50 cm)
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
To the this compound labeled protein sample, add urea to a final concentration of 8 M to denature the protein.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAM to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto the nano-LC-MS/MS system.
-
Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire MS/MS spectra in a data-dependent manner, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database containing the Mkk7 sequence using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify a variable modification corresponding to the mass of this compound on cysteine residues.
-
Identify the peptide containing the mass modification and analyze the MS/MS spectrum to confirm the modification site.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the confirmation and characterization of the covalent binding between this compound and its target protein, Mkk7. Intact protein LC-MS analysis offers a direct and efficient method to verify the formation of the covalent adduct and to quantify the extent of labeling. Subsequent peptide mapping by LC-MS/MS allows for the precise identification of the amino acid binding site. These methods are essential for the validation and optimization of covalent inhibitors in drug discovery and development.
References
- 1. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. domainex.co.uk [domainex.co.uk]
Application Notes and Protocols: Utilizing Mkk7-cov-9 for the Investigation of Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase 7 (MKK7) is a critical component of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a central role in cellular responses to environmental stress and inflammatory signals.[1][2] MKK7, along with MKK4, are the direct upstream activators of JNK.[2][3] Notably, MKK7 is essential for JNK activation in response to pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-1 (IL-1).[4] This specificity makes MKK7 a compelling target for studying and potentially modulating inflammatory processes.
Mkk7-cov-9 is a potent, selective, and covalent inhibitor of MKK7.[5] It targets a specific protein-protein interaction site on MKK7, offering a valuable tool for dissecting the role of MKK7 in inflammatory signaling cascades.[5] These application notes provide detailed protocols and data for utilizing this compound to investigate inflammatory signaling pathways in various experimental settings.
Mechanism of Action
The JNK signaling cascade is a key pathway in the cellular response to stress and inflammation.[6] This pathway involves a series of protein kinases that sequentially phosphorylate and activate one another. MKK7 specifically phosphorylates JNK on threonine and tyrosine residues, leading to its activation.[4] Activated JNK, in turn, phosphorylates a variety of downstream transcription factors, such as c-Jun, leading to the regulation of gene expression involved in inflammation, apoptosis, and cell differentiation.[7]
This compound acts as a covalent inhibitor of MKK7, forming a permanent bond with the kinase. This irreversible inhibition effectively blocks the phosphorylation and subsequent activation of JNK, thereby attenuating the downstream inflammatory response. Studies have shown that this compound can effectively block the activation of primary B cells in response to lipopolysaccharide (LPS), a potent inflammatory stimulus.
Data Presentation
The following tables summarize the quantitative data on the activity of this compound and related compounds in various cellular assays.
Table 1: In Vitro and Cellular Activity of this compound and Control Compounds
| Compound | Assay Type | Cell Line/System | Stimulus | Readout | EC50/IC50 | Citation |
| This compound | Primary B Cell Activation | Primary Mouse B Cells | LPS | CD86+ Response | 4.98 µM (EC50) | [5] |
| This compound | In-Cell Western | 3T3 Cells | Not Specified | JNK Phosphorylation | 4.06 µM (EC50) | [5] |
| Mkk7-cov-12 | Primary B Cell Activation | Primary Mouse B Cells | LPS | CD86+ Response | 4.98 µM (EC50) | [5] |
| Mkk7-cov-7 | Primary B Cell Activation | Primary Mouse B Cells | LPS | CD86+ Response | >10 µM (EC50) | [5] |
| JNK-IN-8 | Primary B Cell Activation | Primary Mouse B Cells | LPS | CD86+ Response | 2.23 µM (EC50) | [5] |
Table 2: Cytotoxicity of this compound
| Compound | Cell Line | Incubation Time | Concentration | Effect | Citation |
| This compound | HCT116 | 48 hours | 10 µM | Limited cytotoxic effect | [5] |
| This compound | Not Specified | 48 hours | 10 µM | Limited cytotoxic effect | [5] |
Experimental Protocols
Herein are detailed protocols for key experiments utilizing this compound to study inflammatory signaling pathways.
Protocol 1: Inhibition of LPS-Induced Primary B Cell Activation
This protocol details the methodology to assess the inhibitory effect of this compound on the activation of primary mouse B cells stimulated with lipopolysaccharide (LPS). Activation is measured by the upregulation of the cell surface marker CD86, quantified by flow cytometry.
Materials:
-
Primary mouse splenocytes
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
This compound (and other inhibitors as required)
-
Lipopolysaccharide (LPS)
-
Anti-mouse CD19 antibody (conjugated to a fluorophore)
-
Anti-mouse CD86 antibody (conjugated to a different fluorophore)
-
Flow cytometer
-
96-well cell culture plates
Procedure:
-
Isolate Primary B Cells: Isolate splenocytes from mice and enrich for B cells using a commercially available B cell isolation kit.
-
Cell Seeding: Seed the enriched B cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Inhibitor Pre-incubation: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the cells. A typical concentration range to test is 0.1 to 10 µM.[5] Incubate for 2 hours at 37°C in a CO2 incubator.[5]
-
LPS Stimulation: Prepare a stock solution of LPS. Add LPS to the wells to a final concentration of 10 µg/mL.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in 50 µL of FACS buffer containing fluorescently labeled anti-mouse CD19 and anti-mouse CD86 antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the CD19-positive population to analyze the expression of CD86.
-
Determine the percentage of CD86-positive cells in each treatment group.
-
-
Data Analysis: Calculate the EC50 value of this compound by plotting the percentage of CD86+ cells against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: In-Cell Western (ICW) for Measuring JNK Phosphorylation
This protocol describes a high-throughput method to quantify the inhibition of JNK phosphorylation by this compound in adherent cells.
Materials:
-
Adherent cell line (e.g., 3T3 or U2OS cells)
-
Complete growth medium
-
This compound
-
Stimulus (e.g., sorbitol for osmotic stress, or TNF-α)
-
4% Formaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibody against phospho-JNK (p-JNK)
-
Primary antibody for normalization (e.g., anti-GAPDH or anti-tubulin)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Infrared imaging system (e.g., LI-COR Odyssey)
-
96-well or 384-well black-walled plates
Procedure:
-
Cell Seeding: Seed cells in a black-walled 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).[5]
-
Stimulation: Add the stimulus (e.g., 400 mM sorbitol for 30 minutes) to induce JNK phosphorylation.
-
Fixation: Remove the medium and add 50 µL of 4% formaldehyde to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells three times with PBS. Add 50 µL of permeabilization buffer and incubate for 20 minutes at room temperature.
-
Blocking: Wash the wells three times with PBS. Add 150 µL of blocking buffer and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies against p-JNK and the normalization protein in blocking buffer. Add 50 µL of the primary antibody solution to each well and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells four times with PBS containing 0.1% Tween-20. Dilute the infrared dye-conjugated secondary antibodies in blocking buffer. Add 50 µL of the secondary antibody solution and incubate for 1 hour at room temperature in the dark.
-
Imaging: Wash the wells four times with PBS containing 0.1% Tween-20. Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both p-JNK and the normalization protein. Normalize the p-JNK signal to the normalization protein signal. Plot the normalized p-JNK signal against the log of the this compound concentration to determine the EC50 value.
Visualizations
MKK7 Signaling Pathway in Inflammation
Caption: The MKK7-JNK signaling cascade in response to inflammatory stimuli.
Experimental Workflow for B Cell Activation Assay
Caption: Workflow for assessing this compound's effect on B cell activation.
In-Cell Western Experimental Workflow
Caption: Workflow for In-Cell Western analysis of JNK phosphorylation.
References
- 1. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 2. biomol.com [biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 6. clyte.tech [clyte.tech]
- 7. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for MKK7 Covalent Inhibitor (e.g., Mkk7-cov-9) in U2OS Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the evaluation of a covalent inhibitor targeting Mitogen-Activated Protein Kinase Kinase 7 (MKK7) in the human osteosarcoma cell line, U2OS. The described methodologies are based on established protocols for characterizing MKK7 inhibitors and assessing their impact on the JNK signaling pathway.
Introduction
Mitogen-activated protein kinase kinase 7 (MKK7) is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to cellular stress, inflammatory signals, and toxins.[1][2][3] MKK7, along with MKK4, directly phosphorylates and activates JNK.[4][5] The JNK pathway plays a crucial role in regulating various cellular processes, including apoptosis, inflammation, cell differentiation, and proliferation.[6][7] Dysregulation of the MKK7/JNK signaling axis has been implicated in various diseases, including cancer.[8][9] Therefore, selective inhibitors of MKK7 are valuable research tools and potential therapeutic agents.[1][2][8]
This document outlines a comprehensive protocol for characterizing the cellular activity of a putative MKK7 covalent inhibitor, herein referred to as "Mkk7-cov-9," in U2OS cells. U2OS cells are a well-established model for studying the JNK pathway and for evaluating the efficacy of kinase inhibitors.[10][11] The protocol includes methods for cell culture, inhibitor treatment, pathway stimulation, and downstream analysis of MKK7 activity through the assessment of JNK and c-Jun phosphorylation.
MKK7 Signaling Pathway
The MKK7 signaling cascade is initiated by various upstream stimuli, such as cytokines, growth factors, and environmental stress.[6][7] These stimuli activate MAP3Ks (e.g., MEKK3, MLK2/3, ASK1), which in turn phosphorylate and activate MKK7.[6] Activated MKK7 then dually phosphorylates JNK on threonine and tyrosine residues.[4][5] Activated JNK translocates to the nucleus and phosphorylates various transcription factors, most notably c-Jun, leading to the regulation of target gene expression.[11]
References
- 1. Covalent Docking Identifies a Potent and Selective MKK7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 3. MKK7 is a stress-activated mitogen-activated protein kinase kinase functionally related to hemipterous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAP2K7 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the MKK7-JNK (Mitogen-Activated Protein Kinase Kinase 7-c-Jun N-Terminal Kinase) Pathway with Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Mkk7-cov-9 as a Tool Compound for JNK Pathway Research
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical branch of the mitogen-activated protein kinase (MAPK) cascades.[1][2] This pathway responds to a wide array of extracellular stimuli, including environmental stresses (like UV radiation and heat shock), inflammatory cytokines (such as TNF-α and IL-1), and growth factors.[3][4][5] The JNK cascade is integral to the regulation of diverse cellular processes, including inflammation, apoptosis, cell differentiation, and cell growth.[1][5] Dysregulation of the JNK pathway is implicated in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6]
The core of the JNK pathway is a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates JNK.[2][7] The primary MAP2Ks responsible for activating JNK are MKK4 and MKK7.[2][8] While both can phosphorylate JNK, MKK7 is considered an essential regulator of JNK activity in response to many stimuli, particularly pro-inflammatory cytokines.[1][9] Unlike MKK4, which can also activate the p38 MAPK pathway, MKK7 is exclusively a JNK activator, making it a more specific target for modulating the JNK cascade.[6][8]
Mkk7-cov-9: A Selective Covalent Inhibitor of MKK7
Developing selective inhibitors for specific kinases has been challenging due to the high structural homology at the ATP-binding site across the kinome.[1] this compound emerged from a covalent virtual screening approach designed to identify potent and selective inhibitors of MKK7.[10][11][12] It acts as a covalent inhibitor, forming a permanent bond with a non-conserved cysteine residue (Cys218) within MKK7.[8] This covalent mechanism provides high selectivity and a prolonged duration of action.[1] this compound has been demonstrated to effectively block JNK phosphorylation in cellular assays and inhibit the activation of primary mouse B cells in response to lipopolysaccharide (LPS).[10][13] Its utility as a tool compound allows researchers to dissect the specific roles of MKK7 in the JNK signaling pathway, distinct from the functions of MKK4.[10][11]
Quantitative Data
The following table summarizes the reported efficacy of this compound and related compounds in cellular assays.
| Compound | Target | Assay | Cell Type | Stimulus | EC50 Value |
| This compound | MKK7 | B-cell Activation (CD86+ response) | Primary Mouse B-cells | LPS | 4.98 µM[13] |
| This compound | MKK7 | In-Cell Western (p-JNK) | 3T3 cells | - | 4.06 µM[13] |
| JNK-IN-8 | JNK | B-cell Activation (CD86+ response) | Primary Mouse B-cells | LPS | 2.23 µM[13] |
| MKK7-COV-7 | MKK7 | B-cell Activation (CD86+ response) | Primary Mouse B-cells | LPS | >10 µM[13] |
| MKK7-COV-12 | MKK7 | B-cell Activation (CD86+ response) | Primary Mouse B-cells | LPS | 4.98 µM[13] |
Visualizations
Caption: The JNK signaling cascade from stimuli to cellular response, highlighting MKK7.
Caption: Mechanism of action of this compound, a covalent inhibitor of MKK7.
Caption: General experimental workflow for studying MKK7 inhibition with this compound.
Experimental Protocols
Protocol 1: In-Cell Western (ICW) for JNK Phosphorylation
This protocol is adapted from methods used to assess MKK7 inhibition in a high-throughput manner.[6][8] It quantifies the levels of phosphorylated JNK (p-JNK) directly in fixed cells in a multi-well plate format.
Materials:
-
U2OS or 3T3 cells
-
384-well clear-bottom black plates
-
Fibronectin
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (and other inhibitors) dissolved in DMSO
-
Sorbitol solution (for osmotic stress)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 3% BSA in PBS)
-
Primary Antibodies: Rabbit anti-p-JNK, Mouse anti-Total JNK (or other normalization antibody)
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse
-
Fluorescent plate reader or imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Plating:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Include a DMSO vehicle control.
-
Add the compound dilutions to the cells and incubate for 2 hours at 37°C.[6]
-
-
Pathway Stimulation:
-
Add sorbitol to a final concentration that induces robust JNK phosphorylation (e.g., 400 mM) to all wells except for the unstimulated control.[8]
-
Incubate for 30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash wells once with PBS.
-
Fix cells by adding 4% PFA for 20 minutes at room temperature.
-
Wash wells three times with PBS containing 0.1% Tween-20 (PBS-T).
-
Permeabilize cells with Permeabilization Buffer for 15 minutes.
-
-
Immunostaining:
-
Wash wells three times with PBS-T.
-
Block non-specific binding by adding Blocking Buffer for 1.5 hours at room temperature.
-
Prepare primary antibody solution (e.g., anti-p-JNK and anti-Total JNK) in Blocking Buffer.
-
Incubate wells with the primary antibody solution overnight at 4°C.
-
Wash wells five times with PBS-T.
-
Prepare secondary antibody solution (containing both IRDye® 800CW and 680RD antibodies) in Blocking Buffer. Protect from light.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash wells five times with PBS-T.
-
Ensure the final wash is completely removed and the bottom of the plate is clean.
-
Scan the plate using a fluorescent imaging system, acquiring signals in both the 700 nm and 800 nm channels.
-
-
Analysis:
-
Quantify the fluorescence intensity for both p-JNK and the normalization protein (Total JNK).
-
Normalize the p-JNK signal to the Total JNK signal for each well.
-
Plot the normalized p-JNK signal against the inhibitor concentration to determine the EC50 value.
-
Protocol 2: Western Blot for JNK Pathway Activation
This protocol allows for the visualization and quantification of changes in protein phosphorylation states within the JNK pathway.[14][15]
Materials:
-
Cells of interest (e.g., HCT116, HEK293)
-
This compound dissolved in DMSO
-
Pathway stimulus (e.g., TNF-α, Anisomycin)
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer buffer/system
-
Blocking Buffer (5% non-fat dry milk or BSA in TBS-T)
-
Primary Antibodies: anti-p-JNK, anti-Total JNK, anti-p-c-Jun, anti-Total c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.[15]
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15]
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[14]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein.
-
Boil samples at 95°C for 5-10 minutes.[15]
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.[14]
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-JNK) diluted in Blocking Buffer overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 5-10 minutes each with TBS-T.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
To analyze other proteins, the membrane can be stripped and re-probed with another primary antibody (e.g., anti-Total JNK, then anti-GAPDH).[6]
-
Quantify band intensity using image analysis software. Normalize phosphorylated protein levels to total protein levels and then to the loading control.
-
Protocol 3: In Vitro MKK7 Kinase Assay
This assay directly measures the enzymatic activity of MKK7 and its inhibition by this compound using purified components. It can be performed using a radiometric format or a fluorescence-based kit that detects ADP production.[16][17]
Materials:
-
Recombinant human MKK7 enzyme
-
Kinase-dead JNK1 as a substrate
-
ATP (for radiometric assay, [γ-³³P]-ATP)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)[7]
-
This compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar for non-radiometric detection
-
384-well plates (white plates for luminescence)
-
Plate reader (scintillation counter for radiometric, luminometer for ADP-Glo™)
Procedure (ADP-Glo™ format):
-
Reagent Preparation:
-
Prepare Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in Kinase Assay Buffer containing a constant percentage of DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, set up the kinase reaction. For each well, combine:
-
Recombinant MKK7 enzyme.
-
Kinase-dead JNK1 substrate.
-
This compound dilution or vehicle control.
-
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the reaction by adding ATP to a final concentration of ~10 µM.[17]
-
Incubate for a set time (e.g., 30-60 minutes) at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Subtract background (no enzyme control).
-
Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
References
- 1. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paulogentil.com [paulogentil.com]
- 3. researchgate.net [researchgate.net]
- 4. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 5. bosterbio.com [bosterbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interacting JNK-docking Sites in MKK7 Promote Binding and Activation of JNK Mitogen-activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitogen Kinase Kinase (MKK7) Controls Cytokine Production In Vitro and In Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 11. Covalent Docking Identifies a Potent and Selective MKK7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. origene.com [origene.com]
- 15. bio-rad.com [bio-rad.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Mkk7-cov-9 solubility and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, storage, and handling of Mkk7-cov-9, a potent and selective covalent inhibitor of MKK7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of Mitogen-activated protein kinase kinase 7 (MKK7). It functions by targeting a specific, non-conserved cysteine residue (Cys218) within the ATP-binding site of MKK7, leading to irreversible inhibition of its kinase activity. This selectivity makes it a valuable tool for studying the MKK7 signaling pathway.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Please refer to the table below for detailed storage recommendations.
Q3: In which solvents is this compound soluble?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). Information on its solubility in other common laboratory solvents is summarized in the table below.
Q4: Is this compound cytotoxic?
This compound has demonstrated limited cytotoxicity across a range of human cell lines at typical working concentrations. However, some cell lines, such as HCT116, may show increased sensitivity.[1] It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.
Solubility and Storage Conditions
| Parameter | Recommendation | Source |
| Solubility | ||
| DMSO | 50 mg/mL (with sonication) | - |
| Storage (Powder) | ||
| -20°C | 3 years | [1] |
| 4°C | 2 years | [1] |
| Storage (In Solvent) | ||
| -80°C in DMSO | 6 months | [1] |
| -20°C in DMSO | 1 month | [1] |
Experimental Protocols
Preparation of Stock Solutions
A common method for preparing a stock solution of this compound is to dissolve the compound in high-quality, anhydrous DMSO.
Protocol for 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 320.35 g/mol ), add 312.2 µL of DMSO.
-
To aid dissolution, vortex the solution and use an ultrasonic bath until the solution is clear.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Preparation of Working Solutions for In Vitro Cell-Based Assays
For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Example Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
For instance, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Add the working solution to your cells and incubate for the desired period.
Preparation of Working Solutions for In Vivo Experiments
For animal studies, this compound can be formulated in various vehicles. It is recommended to prepare these formulations fresh on the day of use.[1]
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline and mix to a final volume of 1 mL. This will result in a 2.5 mg/mL solution.[1]
Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly. This will result in a 2.5 mg/mL solution.[1]
Formulation 3: 10% DMSO, 90% Corn Oil
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly. This will result in a 2.5 mg/mL solution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound Precipitation | - Poor solubility in the chosen solvent.- Exceeded solubility limit.- Low temperature. | - Use sonication or gentle warming (to 37°C) to aid dissolution.- Ensure you are using a recommended solvent and have not exceeded the solubility limit.- For in vivo formulations, prepare fresh before each use. |
| No or Low Inhibitory Effect | - Inactive compound due to improper storage.- Incorrect concentration.- Insufficient incubation time. | - Ensure the compound has been stored correctly and is within its expiry period.- Verify the concentration of your stock and working solutions.- Optimize the incubation time in your experimental setup. |
| Unexpected Cytotoxicity | - High concentration of this compound.- High concentration of DMSO in the final working solution.- Cell line sensitivity. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.1%).- Test a different cell line if possible. |
Visualizations
Caption: The MKK7-JNK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound stock and working solutions.
References
Technical Support Center: Improving the Permeability of Mkk7-cov-9 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the permeability of MKK7-cov-9 analogs.
Frequently Asked Questions (FAQs)
Q1: What is MKK7 and why is it a target in drug development?
Mitogen-activated protein kinase kinase 7 (MKK7), also known as MAP2K7, is a crucial protein kinase in the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] This pathway is activated by stress stimuli, such as inflammatory cytokines, and plays a significant role in cellular processes like proliferation, differentiation, apoptosis, and inflammation.[1][4] Dysregulation of the MKK7/JNK pathway has been implicated in various diseases, including cancer and neurodegenerative disorders, making MKK7 a compelling therapeutic target.[4]
Q2: What is this compound and what are its known permeability characteristics?
This compound is a potent and selective covalent inhibitor of MKK7.[5] It functions by targeting a specific protein-protein interaction of MKK7.[5] While this compound itself demonstrates activity in cell-based assays, suggesting it has sufficient permeability to engage its intracellular target, some of its analogs have shown poor permeability.[5] Specifically, piperidine analogs (MKK7-COV-10 and MKK7-COV-11) and a carboxylic acid analog (MKK7-COV-8) were found to be inactive in cellular assays due to poor permeability.[5] In contrast, this compound, an amide counterpart, retains cellular activity.[5]
Q3: How can the permeability of this compound analogs be improved?
Improving the permeability of small molecule inhibitors like this compound analogs often involves medicinal chemistry strategies focused on optimizing their physicochemical properties. Key approaches include:
-
Modifying Lipophilicity: Adjusting the lipophilicity (logP) of a compound can enhance its ability to cross the lipid bilayer of cell membranes. This can be achieved by adding or removing lipophilic or hydrophilic functional groups.
-
Prodrug Strategies: A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. This approach can be used to mask polar functional groups that hinder membrane permeability.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the analog and evaluating the impact on both permeability and target engagement can guide the design of more permeable compounds. For pyrazolopyrimidine scaffolds, similar to that of this compound, introducing solubilizing functionalities or specific heterocyclic rings has been shown to improve physical properties and cellular activity.
-
Reducing Efflux Liability: If a compound is a substrate for efflux pumps (like P-glycoprotein), which actively transport substances out of the cell, its intracellular concentration will be low. Modifications to the molecule can reduce its recognition by these transporters.
Q4: What are the standard in vitro assays to assess the permeability of this compound analogs?
The two most common in vitro permeability assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[2][4][6] It is a good predictor of passive, transcellular permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[7][8][9] This assay can assess both passive diffusion and active transport processes, including efflux.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no cellular activity of a new this compound analog, despite high biochemical potency. | Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach the intracellular MKK7 target. This is a known issue for certain this compound analogs, particularly those with charged groups like carboxylic acids or certain heterocyclic moieties like piperidine.[5] | 1. Assess Permeability: Perform a PAMPA or Caco-2 assay to directly measure the permeability of the analog. 2. Chemical Modification: Synthesize new analogs with improved physicochemical properties. Consider replacing charged groups with more lipophilic or neutral moieties. For instance, the conversion of a carboxylic acid to an amide improved the cellular activity of this compound.[5] 3. Prodrug Approach: Design a prodrug version of the analog to mask the functional groups that are hindering permeability. |
| Inconsistent results in cell-based assays. | Compound Solubility Issues: The analog may have low aqueous solubility, leading to precipitation in the assay medium and inconsistent effective concentrations. | 1. Measure Solubility: Determine the kinetic and thermodynamic solubility of the compound in the assay buffer. 2. Optimize Formulation: Use a co-solvent (e.g., DMSO) at a concentration that is non-toxic to the cells. Ensure the final concentration of the analog is below its solubility limit. 3. Chemical Modification: Introduce solubilizing groups to the molecule, but balance this with the need for sufficient lipophilicity for membrane permeation. |
| High permeability in PAMPA, but low activity in cellular assays. | Active Efflux: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein), which actively pump it out of the cells, preventing it from reaching an effective intracellular concentration. | 1. Perform a Caco-2 Assay with an Efflux Inhibitor: Run the Caco-2 assay in both directions (apical to basolateral and basolateral to apical) and include a known efflux pump inhibitor (e.g., verapamil). An increased apical to basolateral transport in the presence of the inhibitor suggests efflux.[8] 2. Structural Modification: Modify the compound's structure to reduce its affinity for efflux transporters. |
| Time-dependent decrease in IC50 values in cellular assays. | Covalent Inhibition Mechanism: this compound and its analogs are covalent inhibitors. Their inhibitory effect is time-dependent as the covalent bond formation with the target protein is progressive. | 1. Standardize Incubation Time: Ensure that the pre-incubation time of the cells with the inhibitor is consistent across all experiments to obtain reproducible IC50 values. 2. Kinetic Analysis: For a more detailed characterization, perform time-dependent inhibition assays to determine the kinetic parameters (kinact and KI) of the covalent interaction. |
| Discrepancy between biochemical and cellular potency. | ATP Competition: In biochemical assays with purified MKK7, the concentration of ATP can be controlled. Inside the cell, the ATP concentration is much higher and can compete with ATP-competitive inhibitors for binding to the kinase. | 1. Biochemical Assay with Physiological ATP: Perform the in vitro kinase assay using an ATP concentration that mimics intracellular levels (typically 1-5 mM) to get a more physiologically relevant IC50 value. 2. Consider Non-ATP Competitive Inhibition: If ATP competition is a major issue, explore analogs that may have an allosteric or non-ATP competitive binding mode. |
Data Presentation
Table 1: Comparative Permeability and Cellular Activity of this compound and Analogs
| Compound | Modification from this compound | Cellular Activity (ICW in 3T3 cells) | Inferred Permeability |
| This compound | Amide | Active (EC50 = 4.06 µM)[5] | Sufficient |
| MKK7-cov-8 | Carboxylic Acid | Inactive[5] | Poor |
| MKK7-cov-10 | Piperidine analog | Inactive[5] | Poor |
| MKK7-cov-11 | Piperidine analog | Inactive[5] | Poor |
Table 2: ADME Properties of Optimized Pyrazolopyrimidine-based MKK7 Inhibitors
| Compound | PAMPA (Papp A → B, 10-6 cm/s) | Caco-2 Efflux Ratio (B→A/A→B) | Kinetic Solubility (µM) |
| 1b | >10 | <1 | 97.7 |
| 1k | >10 | <1 | 174.1 |
| 1g (parent compound) | ~10 | <1 | 8 |
| Ibrutinib (reference) | ~10 | <1 | 36 |
| (Data adapted from a study on optimized pyrazolopyrimidine inhibitors with a similar core structure to this compound.[10]) |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound analogs.
Methodology:
-
Preparation of Lipid Membrane: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: The test compounds are dissolved in a buffer solution (e.g., PBS with 5% DMSO) in a donor plate.
-
Assay Assembly: The donor plate is placed on top of an acceptor plate containing buffer, with the lipid-coated membrane in between.
-
Incubation: The assembly is incubated at room temperature for a defined period (e.g., 5 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp): The apparent permeability is calculated using the following formula: Papp = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / [(VD + VA) * A * t] Where CA(t) is the compound concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
Caco-2 Permeability Assay
Objective: To evaluate both passive and active transport of this compound analogs across an intestinal barrier model.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Transport Experiment (Apical to Basolateral - A→B): The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.
-
Transport Experiment (Basolateral to Apical - B→A): The test compound is added to the basolateral chamber, and samples are taken from the apical chamber to assess efflux.
-
Quantification: The concentration of the compound in the collected samples is measured by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.
Visualizations
Caption: MKK7 signaling pathway leading to cellular responses.
Caption: Experimental workflow for assessing MKK7 analog permeability.
References
- 1. Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAMPA | Evotec [evotec.com]
- 3. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. pubs.acs.org [pubs.acs.org]
optimizing Mkk7-cov-9 concentration for in vitro assays
This guide provides troubleshooting advice and frequently asked questions for researchers using Mkk7-cov-9, a covalent inhibitor of Mitogen-activated protein kinase kinase 7 (MKK7), in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of MKK7.[1] It functions by targeting a specific protein-protein interaction site on MKK7, rather than the highly conserved ATP-binding pocket, which contributes to its selectivity.[1][2] MKK7 is a key upstream activator of c-Jun N-terminal kinase (JNK), and by inhibiting MKK7, this compound effectively blocks the JNK signaling pathway.[3][4]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A good starting point for cell-based assays is to test a range around the reported half-maximal effective concentration (EC50). This compound has shown an EC50 of 4.98 μM for blocking primary B cell activation in response to LPS and an EC50 of 4.06 μM in 3T3 cells.[1] Therefore, a dose-response curve starting from 0.1 µM up to 20 µM is a reasonable initial experiment.
Q3: My this compound inhibitor is showing lower potency in my in vitro kinase assay compared to the cell-based assay. Why?
This discrepancy can occur for several reasons:
-
High ATP Concentration: In vitro kinase assays are often performed with high concentrations of ATP, which can be difficult for ATP-competitive inhibitors to overcome. While this compound is not a direct ATP competitor, the assay conditions can still influence its apparent potency.[5]
-
Absence of Scaffolding Proteins: The MKK7/JNK signaling cascade in cells is facilitated by scaffolding proteins that bring the kinases into close proximity.[2][6] These are absent in purified in vitro systems, which can alter the kinetics and the inhibitory effect.
-
Enzyme Concentration: The concentration of the MKK7 enzyme in your assay can affect the IC50 value. Ensure you are working in the initial velocity range of the enzyme.[7]
Q4: The inhibitor is precipitating in my aqueous assay buffer. What can I do?
This compound, like many small molecule inhibitors, has limited aqueous solubility.
-
Use of Solvents: Ensure the final concentration of the stock solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells, including controls.
-
Pre-incubation: Covalent inhibitors often require a pre-incubation period with the target enzyme before initiating the kinase reaction. This allows time for the covalent bond to form. A pre-incubation of 30-60 minutes at room temperature is a good starting point.
-
Buffer Composition: Consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) to your assay buffer to help maintain solubility.
Q5: What are the most appropriate readouts for confirming MKK7 inhibition in a cellular context?
The most direct method is to measure the phosphorylation status of MKK7's direct downstream target, JNK. A decrease in phosphorylated JNK (p-JNK) levels upon treatment with this compound is a strong indicator of target engagement.[8] You can also measure the phosphorylation of c-Jun (p-c-Jun), a well-characterized JNK substrate.[8][9] These can be quantified using techniques like Western Blot or In-Cell Western (ICW) assays.[8]
Quantitative Data Summary
The following table summarizes the reported potency of this compound and related compounds for comparison.
| Compound | Assay Type | Target Pathway | Potency (EC50 / IC50) | Reference |
| This compound | B Cell Activation (LPS) | MKK7-JNK | EC50 = 4.98 µM | [1] |
| This compound | In-Cell Western (3T3 cells) | MKK7-JNK | EC50 = 4.06 µM | [1] |
| JNK-IN-8 | B Cell Activation (LPS) | JNK | EC50 = 2.23 µM | [1] |
| Mkk7-cov-12 | B Cell Activation (LPS) | MKK7-JNK | EC50 = 4.98 µM | [1] |
| Optimized Covalent Inhibitor (1k) | In Vitro Kinase Assay | MKK7 | IC50 = 4 nM | [8] |
| Optimized Covalent Inhibitor (1k) | Cellular Assay (U2OS cells) | MKK7-JNK | EC50 = 265 nM | [8] |
Experimental Protocols
Protocol: In Vitro MKK7 Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound using a purified, recombinant enzyme system.
1. Reagents and Buffers:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
This compound Stock: 10 mM stock solution in 100% DMSO. Prepare serial dilutions in DMSO.
-
Recombinant Human MKK7: Active, purified enzyme.
-
Recombinant Human JNK1: Inactive (unphosphorylated) substrate.
-
ATP Solution: Prepare a stock solution in water. The final concentration in the assay should be close to the Km of ATP for MKK7, if known, or at a standard concentration (e.g., 100 µM).
-
Detection Reagent: e.g., ADP-Glo™ Kinase Assay kit (Promega) or similar, which measures ADP production as an indicator of kinase activity.[10]
-
Stop Solution: Per detection kit instructions (e.g., a solution containing EDTA to chelate Mg²⁺).
2. Assay Procedure:
-
Compound Plating: Add 1 µL of serially diluted this compound or DMSO vehicle control to the wells of a 384-well assay plate.
-
Enzyme Addition & Pre-incubation: Add 24 µL of Kinase Buffer containing recombinant MKK7 enzyme to each well. Mix gently and incubate for 60 minutes at room temperature to allow for covalent bond formation.
-
Reaction Initiation: Add 25 µL of Kinase Buffer containing the JNK1 substrate and ATP to initiate the reaction. The final volume is 50 µL.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C. The optimal time should be determined to ensure the reaction is within the linear range.
-
Reaction Termination: Add 25 µL of Stop Solution to each well.
-
Signal Detection: Add 25 µL of the detection reagent according to the manufacturer's protocol. Incubate as required.
-
Data Reading: Read the plate on a luminometer or appropriate plate reader.
3. Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and the stop solution/no ATP control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Visualizations
MKK7 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAP2K7 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
MKK7-covalent-9 In Vivo Studies: Technical Support Center
Welcome to the technical support center for researchers utilizing MKK7-covalent-9 (MKK7-cov-9) in in vivo studies. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate the successful design and execution of your experiments. As in vivo data for this compound is limited in publicly available literature, this guide draws upon existing in vitro data for this compound, along with in vivo findings for other covalent kinase inhibitors and compounds with a pyrazolopyrimidine scaffold.
Frequently Asked Questions (FAQs)
Q1: What is MKK7-covalent-9 and what is its mechanism of action?
A1: MKK7-covalent-9 is a potent and selective covalent inhibitor of Mitogen-activated protein kinase kinase 7 (MKK7).[1] It belongs to the pyrazolopyrimidine class of compounds. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys218) within the ATP-binding site of MKK7, leading to irreversible inhibition of its kinase activity.[2] This targeted covalent inhibition strategy aims to achieve high potency and prolonged duration of action.[3]
Q2: What are the known in vitro activities of this compound?
A2: In vitro studies have demonstrated that this compound can effectively block the activation of primary mouse B cells in response to lipopolysaccharide (LPS) with an EC50 of 4.98 μM.[1] It has shown limited cytotoxicity in a panel of cell lines at concentrations up to 10 μM, with the exception of the HCT116 colon cancer cell line.[1]
Q3: Is there any available in vivo data for this compound?
A3: Currently, there is a lack of publicly available in vivo pharmacokinetic (PK), pharmacodynamic (PD), or toxicology data specifically for this compound. The development of this and other MKK7 covalent inhibitors has been documented, with a recognized need for further validation in in vivo systems.[2]
Q4: What are the general advantages and disadvantages of using a covalent inhibitor like this compound in vivo?
A4: Advantages:
-
Enhanced Potency and Duration of Action: Covalent binding leads to irreversible target inhibition, which can result in a more sustained biological effect that outlasts the inhibitor's presence in circulation.[3]
-
Improved Selectivity: By targeting a unique cysteine residue, covalent inhibitors can achieve high selectivity for their intended target over other kinases.[4][5]
-
Decoupling of Pharmacokinetics and Pharmacodynamics: The irreversible nature of the interaction means that the biological effect (PD) can be maintained even after the drug has been cleared from the system (PK).[6]
Disadvantages:
-
Potential for Off-Target Reactivity: The reactive electrophilic "warhead" of a covalent inhibitor can potentially react with other nucleophilic residues on off-target proteins, leading to toxicity.[4][7][8]
-
Immunogenicity: The formation of covalent protein-inhibitor adducts can potentially be recognized by the immune system, leading to an immune response.[9]
-
Challenges in Dose Optimization: The irreversible nature of inhibition requires careful consideration of dosing to avoid excessive target engagement and potential toxicity.
Troubleshooting Guide for In Vivo Experiments
This guide addresses potential challenges researchers may encounter when working with this compound in animal models.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy in Animal Model | Poor Bioavailability/Exposure: The compound may not be adequately absorbed or may be rapidly metabolized. | 1. Formulation Optimization: Experiment with different vehicle formulations to improve solubility and absorption (e.g., solutions with co-solvents like DMSO, PEG, or Tween 80; suspensions with agents like carboxymethylcellulose). For pyrazolopyrimidine inhibitors, various formulations have been used to achieve in vivo activity.[10][11] 2. Route of Administration: Consider alternative routes of administration (e.g., intravenous, intraperitoneal, oral gavage) to bypass absorption barriers. 3. Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the concentration of this compound in plasma and target tissues over time. This will help to correlate exposure with efficacy. |
| Insufficient Target Engagement: The administered dose may not be high enough to achieve sufficient inhibition of MKK7 in the target tissue. | 1. Dose-Response Study: Perform a dose-escalation study to identify a dose that elicits the desired biological effect. 2. Pharmacodynamic (PD) Assays: Develop and validate a PD biomarker to measure MKK7 inhibition in vivo. This could involve measuring the phosphorylation of a downstream substrate of MKK7, such as c-Jun, in tissue samples. | |
| Rapid Protein Turnover: The covalent modification may be overcome by the synthesis of new MKK7 protein. | 1. Dosing Frequency: Consider increasing the dosing frequency based on the turnover rate of the MKK7 protein in the target tissue. | |
| Observed Toxicity in Animals (e.g., weight loss, lethargy, organ damage) | Off-Target Effects: The covalent nature of this compound may lead to non-specific binding to other proteins. | 1. Selectivity Profiling: If not already done, perform in vitro kinase profiling against a broad panel of kinases to identify potential off-targets.[12] 2. Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity. 3. Histopathology: Conduct histopathological analysis of major organs to identify any signs of toxicity. |
| Metabolite-Induced Toxicity: A metabolite of this compound, rather than the parent compound, may be causing toxicity. | 1. Metabolite Identification Studies: Perform in vitro and in vivo studies to identify the major metabolites of this compound. | |
| Formulation-Related Toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects. | 1. Vehicle Control Group: Ensure that a vehicle-only control group is included in all experiments. 2. Alternative Formulations: Test alternative, well-tolerated vehicle formulations. | |
| Inconsistent or Variable Results | Poor Compound Stability: this compound may be unstable in the formulation or under experimental conditions. | 1. Formulation Stability Testing: Assess the stability of the this compound formulation over the duration of the experiment. 2. Fresh Preparation: Prepare the dosing solution fresh before each administration. |
| Inconsistent Dosing Technique: Variability in the administration of the compound can lead to inconsistent exposure. | 1. Standardized Procedures: Ensure that all personnel are trained on and adhere to standardized dosing procedures. |
Data Presentation
Table 1: In Vitro Activity of MKK7-covalent-9
| Parameter | Cell Line/System | Value | Reference |
| EC50 (LPS-induced B cell activation) | Primary mouse B cells | 4.98 μM | [1] |
| EC50 (In-Cell Western) | 3T3 cells | 4.06 μM | [1] |
| Cytotoxicity (LD50) | HCT116 cells | < 10 μM | [1] |
| Cytotoxicity (LD50) | Other cell lines | > 10 μM | [1] |
Table 2: Example In Vivo Pharmacokinetic Parameters for a Pyrazolopyrimidine-Based Kinase Inhibitor (for reference)
No in vivo data is currently available for this compound. The following data for a different pyrazolopyrimidine inhibitor is provided for illustrative purposes only.
| Parameter | Species | Dose & Route | Value | Reference |
| Cmax | Mouse | 10 mg/kg, oral | 1.2 μM | [13] |
| Tmax | Mouse | 10 mg/kg, oral | 2 h | [13] |
| AUC0-24h | Mouse | 10 mg/kg, oral | 8.5 μM·h | [13] |
| Oral Bioavailability | Mouse | 10 mg/kg, oral | 45% | [13] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Mouse Xenograft Model
This is a generalized protocol and should be adapted based on the specific tumor model and experimental goals.
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., HCT116, for which this compound shows cytotoxicity) under standard conditions.
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).
-
-
Animal Randomization and Grouping:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Example groups:
-
Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (high dose, e.g., 30 mg/kg)
-
Positive control (a standard-of-care chemotherapy agent for the specific tumor model)
-
-
-
Compound Formulation and Administration:
-
Prepare the this compound formulation fresh daily.
-
Administer the compound and vehicle control via the chosen route (e.g., oral gavage) at a consistent time each day for the duration of the study (e.g., 21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health daily.
-
At the end of the study, euthanize the mice and collect tumors and major organs for further analysis.
-
-
Pharmacodynamic Analysis:
-
Excise tumors at a specified time point after the final dose (e.g., 2-4 hours).
-
Prepare tissue lysates and analyze for the levels of phosphorylated JNK or c-Jun by Western blot or ELISA to confirm target engagement.
-
Protocol 2: Pilot Pharmacokinetic Study in Mice
-
Animal Grouping:
-
Use a small number of mice (e.g., n=3 per time point).
-
-
Compound Administration:
-
Administer a single dose of this compound via the intended route of administration (e.g., oral gavage).
-
-
Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 4. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An Innovative Approach to Address Neurodegenerative Diseases through Kinase-Targeted Therapies: Potential for Designing Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. certara.com [certara.com]
- 10. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mkk7-cov-9 Metabolic Stability Analysis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the metabolic stability of the covalent MKK7 inhibitor, Mkk7-cov-9. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound in liver microsomes?
Q2: How does the covalent nature of this compound impact its metabolic stability assessment?
A2: The electrophilic warhead of covalent inhibitors like this compound can be susceptible to conjugation with nucleophiles, such as glutathione (GSH), in addition to classical Phase I and Phase II metabolism. This can contribute to its clearance and may require specific analytical approaches to differentiate between metabolic turnover and chemical instability.
Q3: What are the key parameters to measure in a metabolic stability assay for this compound?
A3: The primary parameters to determine are the half-life (t½) and the intrinsic clearance (CLint). These values provide a quantitative measure of the compound's susceptibility to metabolism.
Quantitative Data Summary
Note: The following data is for MKK7 inhibitor analogs (1b and 1k) and is provided as a surrogate for this compound due to the absence of publicly available data for the specific compound. This data should be used for guidance and comparative purposes.
| Parameter | Human Liver Microsomes (HLM) | Mouse Liver Microsomes (MLM) | Human Plasma | Mouse Plasma |
| Intrinsic Clearance (CLint) | >100 µL/min/mg | >100 µL/min/mg | Not Applicable | Not Applicable |
| % Remaining after 60 min | Not Reported | Not Reported | ~94% | ~116% |
Experimental Protocols
Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of this compound in liver microsomes.
1. Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Microsomes: Thaw pooled human or mouse liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
2. Incubation:
-
Pre-warm the microsomal suspension and NRS to 37°C.
-
Add the test compound to the microsomal suspension at a final concentration of 1 µM. Pre-incubate for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NRS.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
3. Reaction Termination and Sample Processing:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at 4°C to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
4. Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t½) from the slope of the natural log of the percent remaining compound versus time.
-
Determine the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Hepatocyte Stability Assay
This protocol provides a general method for evaluating the metabolic stability of this compound in a more complete cellular system.
1. Cell Preparation:
-
Thaw cryopreserved primary hepatocytes according to the supplier's instructions.
-
Determine cell viability and density.
-
Prepare a hepatocyte suspension in incubation medium (e.g., Williams' Medium E) at a concentration of 1 x 10^6 viable cells/mL.
2. Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the test compound (final concentration 1 µM) to the wells.
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
Collect samples at specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
3. Sample Processing:
-
Terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Homogenize or lyse the cells.
-
Centrifuge to pellet cell debris and proteins.
-
Analyze the supernatant by LC-MS/MS.
4. Data Analysis:
-
Quantify the parent compound concentration at each time point.
-
Calculate the half-life and intrinsic clearance as described for the microsomal assay, adjusting for the number of hepatocytes per well.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Very rapid disappearance of this compound, even at t=0 | 1. Chemical instability in the incubation buffer. 2. Non-specific binding to plasticware or microsomal protein. 3. Reaction with components of the assay medium (e.g., nucleophiles). | 1. Perform a control incubation without NADPH to assess chemical stability. 2. Use low-binding plates and include a protein-free control. Evaluate recovery at t=0. 3. Analyze the buffer for potential reactive species. Consider using alternative buffer systems. |
| High variability between replicate experiments | 1. Inconsistent pipetting of viscous microsomal solutions. 2. Poor mixing of the reaction components. 3. Degradation of NADPH during the experiment. | 1. Use reverse pipetting for viscous liquids. Ensure proper calibration of pipettes. 2. Ensure thorough mixing after each addition. 3. Use a fresh NADPH regenerating system for each experiment. |
| No metabolism observed for a positive control | 1. Inactive microsomes or hepatocytes. 2. Inactive NADPH regenerating system. 3. Incorrect assay conditions (e.g., temperature, pH). | 1. Use a new lot of microsomes/hepatocytes. 2. Prepare a fresh NRS and verify the activity of each component. 3. Calibrate and verify the temperature of the incubator and the pH of the buffer. |
| Discrepancy between microsomal and hepatocyte stability data | 1. Significant contribution of Phase II metabolism or transporters not present in microsomes. 2. Poor cell permeability of the compound. | 1. This is expected for some compounds. Hepatocyte data is generally more predictive of in vivo clearance. 2. Assess compound permeability using a Caco-2 assay or similar methods. |
Visualizations
Caption: MKK7 Signaling Pathway and Inhibition by this compound.
Caption: General workflow for in vitro metabolic stability assays.
overcoming resistance to Mkk7-cov-9 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Mkk7-cov-9, a covalent inhibitor of MAP2K7 (MKK7).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a targeted covalent inhibitor that selectively binds to a specific cysteine residue (Cys218) within the ATP-binding site of MKK7.[1] This irreversible binding locks the kinase in an inactive state, thereby inhibiting the downstream JNK signaling pathway, which is implicated in the proliferation and survival of certain cancer cells.[1]
Q2: What is the role of the MKK7 signaling pathway in cancer?
The MKK7/JNK signaling pathway is a critical regulator of cellular responses to stress, including inflammatory cytokines and genotoxic agents.[1][2][3][4] In some cancer contexts, such as T-cell acute lymphoblastic leukemia, MKK7 activity can promote cancer cell proliferation and survival.[1] However, in other cancer types, like certain lung and mammary tumors, the MKK7-JNK pathway can act as a tumor suppressor by promoting p53 stability.[2] Therefore, the therapeutic effect of inhibiting MKK7 is context-dependent.
Q3: What are the known off-target effects of this compound?
While this compound is designed for high selectivity, potential off-target effects can arise from its covalent nature. It may react with other kinases that have a similarly accessible cysteine residue in their ATP-binding pocket.[5] It is crucial to perform comprehensive selectivity profiling to understand the full spectrum of its activity.
Q4: What are the primary expected mechanisms of resistance to this compound?
Resistance to covalent kinase inhibitors like this compound can emerge through several mechanisms:
-
On-target mutations: Mutations in the MAP2K7 gene can prevent the covalent bond from forming or reduce the inhibitor's binding affinity.[6][7] A common mechanism is the mutation of the targeted cysteine residue itself.[7] Another possibility is the emergence of "gatekeeper" mutations that sterically hinder inhibitor access to the binding site.[5][8]
-
Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the MKK7-JNK axis.[6][9] For instance, upregulation of the parallel MKK4-JNK pathway or other survival pathways like PI3K/AKT could confer resistance.[10]
-
Target amplification: Increased expression of MKK7 through gene amplification can lead to resistance by overwhelming the inhibitor.[9]
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term cell culture.
Possible Cause 1: Emergence of resistant clones with on-target mutations.
-
Troubleshooting Steps:
-
Sequence the MAP2K7 gene: Isolate genomic DNA from both the sensitive parental cell line and the resistant cell line. Perform Sanger or next-generation sequencing of the MAP2K7 coding region to identify potential mutations. Pay close attention to the region encoding the ATP-binding pocket, including the Cys218 residue.
-
Perform a dose-response assay: Compare the IC50 values of this compound in the parental and resistant cell lines using a cell viability assay (e.g., CCK-8 or CellTiter-Glo). A significant shift in the IC50 is indicative of resistance.
-
Analyze MKK7 expression: Use western blotting to compare the total MKK7 protein levels between the sensitive and resistant cells. A significant increase in the resistant line could suggest gene amplification.
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Phospho-proteomic analysis: Use a phospho-kinase array or mass spectrometry-based phosphoproteomics to compare the activation state of various signaling pathways in sensitive versus resistant cells, both with and without this compound treatment. Look for increased phosphorylation of components in pathways like PI3K/AKT or other MAPK pathways.
-
Western blot analysis: Based on the phospho-proteomic data, validate the findings by performing western blots for key phosphorylated proteins (e.g., p-AKT, p-ERK, p-p38) in the resistant cells.
-
Combination therapy studies: Test the efficacy of combining this compound with inhibitors of the identified bypass pathway. For example, if the PI3K/AKT pathway is activated, assess for synergistic effects with a PI3K or AKT inhibitor.[10]
-
Issue 2: High background or inconsistent results in cell-based assays.
Possible Cause 1: Suboptimal cell culture conditions.
-
Troubleshooting Steps:
-
Check for contamination: Regularly test cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.[11]
-
Monitor cell health and passage number: Ensure cells are in the logarithmic growth phase and use a consistent and low passage number for experiments, as cellular characteristics can change over time in culture.[11][12][13]
-
Optimize cell seeding density: Determine the optimal seeding density for your specific cell line and assay duration to avoid issues related to overconfluence or sparse cultures.[12]
-
Possible Cause 2: Assay-specific technical issues.
-
Troubleshooting Steps:
-
For western blotting: Ensure complete cell lysis and accurate protein quantification. Optimize antibody concentrations and blocking conditions to minimize non-specific binding.[14]
-
For cell viability assays: Be mindful of the assay principle. For example, with ATP-based assays like CellTiter-Glo, ensure the treatment does not independently affect cellular ATP levels. Choose the appropriate microtiter plate for your detection method (e.g., white plates for luminescence).[11]
-
Quantitative Data Summary
Table 1: this compound Dose-Response in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (nM) | Fold Change in Resistance |
| Parental Cancer Cell Line | 72 | 50 | - |
| This compound Resistant Line 1 | 72 | 1500 | 30 |
| This compound Resistant Line 2 | 72 | > 5000 | > 100 |
Table 2: Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| Total MKK7 | 1.0 | 3.5 |
| Phospho-JNK (Thr183/Tyr185) | 1.0 (baseline), 0.1 (after treatment) | 1.2 (baseline), 0.9 (after treatment) |
| Phospho-AKT (Ser473) | 1.0 (baseline), 1.1 (after treatment) | 2.5 (baseline), 2.8 (after treatment) |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Culture the parental cancer cell line in standard growth medium.
-
Begin treatment with this compound at a concentration equal to the IC50 value of the parental line.
-
Allow the cells to grow until the population recovers.
-
Gradually increase the concentration of this compound in a stepwise manner with each passage, allowing the cells to adapt.
-
Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Isolate single-cell clones from the resistant population for further characterization.[12]
Protocol 2: Western Blot Analysis of MKK7 Pathway Activation
-
Seed an equal number of sensitive and resistant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound or a vehicle control (DMSO) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total MKK7, phospho-JNK, total JNK, phospho-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Sanger Sequencing of the MAP2K7 Gene
-
Isolate genomic DNA from both parental and resistant cell lines using a commercial kit.
-
Design primers to amplify the coding exons of the MAP2K7 gene.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
Analyze the sequencing results and align them to the reference sequence of MAP2K7 to identify any mutations.
Visualizations
Caption: The MKK7 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating resistance to this compound.
Caption: Mechanism of covalent inhibition and on-target resistance.
References
- 1. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gorgoulis.gr [gorgoulis.gr]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mitogen-activated protein kinase kinase 7 in inflammatory, cancer, and neurological diseases [frontiersin.org]
- 5. books.rsc.org [books.rsc.org]
- 6. scientistlive.com [scientistlive.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Mkk7-cov-9 Synthesis Protocol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Mkk7-cov-9, a potent and selective covalent inhibitor of Mitogen-activated protein kinase kinase 7 (MKK7). This resource includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and relevant pathway and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical scaffold of this compound?
A1: this compound is built upon a pyrazolopyrimidine scaffold. This core structure is a common feature in many kinase inhibitors due to its ability to mimic the purine base of ATP and interact with the hinge region of the kinase domain.
Q2: What is the mechanism of covalent inhibition by this compound?
A2: this compound is a targeted covalent inhibitor that forms an irreversible covalent bond with a specific cysteine residue (Cys218) in the active site of MKK7.[1] This covalent modification permanently inactivates the enzyme.
Q3: What are the key chemical reactions involved in the synthesis of this compound and its analogs?
A3: The synthesis of this compound analogs often involves the formation of the pyrazolopyrimidine core, followed by late-stage functionalization. A key reaction used for diversification is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," to introduce a variety of substituents.[1][2]
Q4: What are the primary applications of this compound in research?
A4: this compound is a valuable tool for studying the JNK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[3] It can be used to selectively inhibit MKK7 and probe its specific roles in various biological processes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the pyrazolopyrimidine core | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize the reaction temperature; some cyclizations require heating. - Purify starting materials before use. |
| Inefficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | - Oxidation of the Cu(I) catalyst. - Poor solubility of reactants. - Presence of impurities that poison the catalyst. | - Use a stabilizing ligand for the copper catalyst, such as THPTA or TBTA.[4] - Add a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state.[4] - Use a co-solvent like DMSO to improve solubility. - Ensure all reagents and solvents are pure. |
| Formation of side products | - Non-specific reactivity of the covalent warhead. - Isomerization of the pyrazolopyrimidine core under certain pH or thermal conditions.[5] | - Protect reactive functional groups that are not part of the desired reaction. - Carefully control the pH and temperature of the reaction. - Purify the product using column chromatography or recrystallization. |
| Difficulty in purifying the final product | - Product is unstable on silica gel. - Product has similar polarity to byproducts. | - Consider using a different stationary phase for chromatography (e.g., alumina). - If the product is a solid, attempt recrystallization from a suitable solvent system. - For polar compounds, reverse-phase chromatography may be effective. |
| Confirmation of covalent modification of MKK7 is ambiguous | - Low labeling efficiency. - Issues with mass spectrometry analysis. | - Increase the incubation time or concentration of this compound. - Optimize mass spectrometry parameters for detecting the modified protein. - Include a non-covalent analog as a negative control in your experiments.[1] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolopyrimidine Alkyne Precursor
This protocol describes a general method for synthesizing a pyrazolopyrimidine core structure functionalized with an alkyne, which can then be used in a CuAAC reaction. This is a representative synthesis based on literature for similar compounds.[5][6][7][8][9][10]
Materials:
-
Substituted aminopyrazole
-
Substituted pyrimidine with a leaving group (e.g., chloro- or methylthio-pyrimidine)
-
Propargylamine
-
A suitable solvent (e.g., DMF, DMSO, or ethanol)
-
A non-nucleophilic base (e.g., DIPEA or triethylamine)
Procedure:
-
Dissolve the substituted aminopyrazole (1 equivalent) and the substituted pyrimidine (1.1 equivalents) in the chosen solvent.
-
Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add propargylamine (1.5 equivalents) and continue stirring at room temperature or with gentle heating.
-
Monitor the second step of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolopyrimidine alkyne precursor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Late-Stage Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an azide-containing moiety onto the pyrazolopyrimidine alkyne precursor.[4][11][12][13]
Materials:
-
Pyrazolopyrimidine alkyne precursor (1 equivalent)
-
Azide of choice (1.1 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (0.3 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) (0.1 equivalents)
-
A solvent mixture (e.g., t-BuOH/H₂O or DMSO)
Procedure:
-
In a reaction vessel, dissolve the pyrazolopyrimidine alkyne precursor and the azide in the chosen solvent system.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄ and the ligand (THPTA or TBTA) in water or the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the final product by column chromatography or preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
Table 1: In Vitro Activity of MKK7 Covalent Inhibitors
| Compound | Target | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |
| This compound | MKK7 | B cell activation (LPS) | 4.98 | [14] |
| This compound | MKK7 | ICW in 3T3 cells | 4.06 | [14] |
| Mkk7-cov-7 | MKK7 | B cell activation (LPS) | >10 | [14] |
| Mkk7-cov-12 | MKK7 | B cell activation (LPS) | 4.98 | [14] |
| JNK-IN-8 | JNK | B cell activation (LPS) | 2.23 | [14] |
Mandatory Visualizations
Caption: MKK7 Signaling Pathway and Inhibition by this compound.
Caption: General Synthesis Workflow for this compound Analogs.
References
- 1. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Mkk7-cov-9 On-Target Effects in Knockout Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of Mkk7-cov-9, a putative inhibitor of Mitogen-activated protein kinase kinase 7 (MKK7). By comparing the compound's activity in wild-type versus MKK7 knockout cell lines, this guide offers a robust methodology for confirming target engagement and specificity.
MKK7 Signaling Pathway
MKK7 is a crucial component of the c-Jun N-terminal kinase (JNK) signaling pathway, a cascade that responds to various stress stimuli, including cytokines and growth factors.[1][2][3] MKK7, along with MKK4, phosphorylates and activates JNK, which in turn regulates the activity of numerous transcription factors involved in cellular processes such as apoptosis, inflammation, and cell differentiation.[1][4][5] The pathway is initiated by the activation of MAP3Ks which then phosphorylate and activate MKK7.[1][3]
Experimental Workflow for this compound Validation
To definitively assess the on-target effects of this compound, a systematic workflow utilizing isogenic wild-type (WT) and MKK7 knockout (KO) cell lines is essential.[6][7] This approach allows for the direct attribution of any observed effects to the inhibition of MKK7.
Data Presentation: Comparative Effects of this compound
The following table summarizes hypothetical data from key experiments designed to validate the on-target effects of this compound.
| Parameter | Cell Line | Vehicle Control | This compound (10 µM) | Conclusion |
| p-JNK Levels (Relative to Total JNK) | Wild-Type | 1.0 | 0.2 | This compound inhibits JNK phosphorylation in WT cells. |
| MKK7 KO | 0.1 | 0.1 | No significant effect of this compound in KO cells, confirming MKK7 is the target. | |
| c-Jun mRNA Expression (Fold Change) | Wild-Type | 1.0 | 0.3 | This compound reduces expression of a downstream target gene in WT cells. |
| MKK7 KO | 0.2 | 0.2 | Lack of effect in KO cells supports on-target activity. | |
| Cell Viability (%) | Wild-Type | 100% | 60% | This compound reduces viability in cells with functional MKK7. |
| MKK7 KO | 100% | 98% | The compound shows minimal effect on viability in the absence of MKK7. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of MKK7 Knockout Cell Lines
MKK7 knockout cell lines can be generated using CRISPR/Cas9 technology.[8][9]
-
Guide RNA Design: Design single-guide RNAs (sgRNAs) targeting an early exon of the MAP2K7 gene to induce frameshift mutations.
-
Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/sgRNA vector into the desired wild-type cell line.
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Screening and Validation: Screen clones for MKK7 knockout by Sanger sequencing of the targeted genomic region and confirm the absence of MKK7 protein expression by Western blot.
Western Blot Analysis
This technique is used to assess the phosphorylation status of JNK and the expression levels of MKK7 and total JNK.
-
Cell Lysis: Lyse treated and untreated wild-type and MKK7 KO cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JNK, total JNK, MKK7, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the bands and normalize p-JNK levels to total JNK.
Quantitative PCR (qPCR)
qPCR is employed to measure the mRNA expression levels of downstream target genes of the MKK7/JNK pathway, such as c-Jun.
-
RNA Extraction: Extract total RNA from treated and untreated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for the target gene (c-Jun) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Cell Viability Assay
Cell viability assays, such as the MTT or CellTiter-Glo assay, are used to determine the cytotoxic or cytostatic effects of this compound.
-
Cell Seeding: Seed wild-type and MKK7 KO cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Assay Reagent Addition: Add the assay reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Alternative Approaches and Comparative Compounds
To further substantiate the on-target effects of this compound, it is beneficial to compare its performance against other known MKK7 inhibitors or compounds targeting the JNK pathway. This comparative analysis can provide valuable insights into the potency, selectivity, and potential off-target effects of this compound. Additionally, employing complementary techniques such as thermal shift assays or kinome profiling can offer a broader understanding of the compound's binding affinity and specificity across the human kinome. The use of knockout cell lines remains the gold standard for validating that the cellular phenotype observed upon compound treatment is a direct result of inhibiting the intended target.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. MAP2K7 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Mitogen-activated protein kinase kinase 7 in inflammatory, cancer, and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. It's a knock-out: KO cell lines in assay development [abcam.com]
- 7. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 8. Modified CRISPR/Cas9 mediated generation of two MKK7 knockout human embryonic stem cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Showdown: MKK7-COV-9 vs. JNK-IN-8 in the JNK Signaling Pathway
A Comparative Analysis of Efficacy for Researchers and Drug Development Professionals
In the intricate world of cellular signaling, the c-Jun N-terminal kinase (JNK) pathway stands as a critical mediator of cellular responses to stress, inflammation, and apoptosis. Its dysregulation is implicated in a range of diseases, including cancer and inflammatory disorders, making it a prime target for therapeutic intervention. Two notable covalent inhibitors, MKK7-COV-9 and JNK-IN-8, have emerged as potent modulators of this pathway, each with a distinct point of intervention. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | JNK-IN-8 |
| Target | Mitogen-activated protein kinase kinase 7 (MKK7) | c-Jun N-terminal kinases (JNK1, JNK2, JNK3) |
| Mechanism of Action | Covalent inhibitor targeting a specific protein-protein interaction of MKK7. | Irreversible covalent inhibitor binding to a conserved cysteine residue in the ATP-binding site of JNK isoforms.[1][2] |
| Biochemical IC50 | Not explicitly reported in the provided search results. | JNK1: 4.7 nMJNK2: 18.7 nMJNK3: 1 nM[3][4][5][6] |
| Cellular Efficacy (EC50) | 4.98 µM (inhibition of LPS-induced primary B cell activation)[7][8] 4.06 µM (In-Cell Western in 3T3 cells)[7] | 486 nM (inhibition of c-Jun phosphorylation in HeLa cells)338 nM (inhibition of c-Jun phosphorylation in A375 cells)[4][6][9] |
Delving into the Mechanism of Action
The fundamental difference between this compound and JNK-IN-8 lies in their targets within the JNK signaling cascade. MKK7 is an upstream kinase that, along with MKK4, directly phosphorylates and activates JNKs.[10][11][12][13] By inhibiting MKK7, this compound prevents the activation of JNK.[14][15] In contrast, JNK-IN-8 acts directly on the JNK proteins themselves, inhibiting their kinase activity even if they are phosphorylated by upstream kinases.[1][2]
This distinction is crucial for experimental design. Researchers specifically interested in the role of MKK7-mediated JNK activation would find this compound to be a more precise tool. Conversely, if the goal is to achieve a broad and potent inhibition of all JNK activity, regardless of the upstream activator, JNK-IN-8 would be the inhibitor of choice.
JNK Signaling Pathway and Inhibitor Targets
Caption: The JNK signaling cascade with points of inhibition for this compound and JNK-IN-8.
Comparative Efficacy: A Data-Driven Perspective
Direct comparative studies under identical conditions are limited. However, available data suggests that JNK-IN-8 exhibits significantly higher potency in cell-based assays, with EC50 values in the nanomolar range for inhibiting c-Jun phosphorylation.[4][6][9] this compound, on the other hand, shows cellular efficacy in the low micromolar range.[7][8]
It is important to note that the reported cellular assays for each inhibitor are different, which may account for the observed differences in potency. The EC50 for this compound was determined by measuring the inhibition of B cell activation, a complex biological process, while the EC50 for JNK-IN-8 was based on the more direct readout of substrate phosphorylation.
One study noted that this compound, along with other MKK7 inhibitor candidates, inhibited the lipopolysaccharide-induced response in primary B cells to a level similar to that of JNK-IN-8.[11] This suggests that, despite differences in their direct targets and biochemical potencies, their overall functional impact on a specific cellular response can be comparable.
Experimental Protocols
To facilitate the replication and further investigation of these inhibitors, detailed experimental protocols for key assays are outlined below.
In-Cell Western (ICW) Assay for JNK Phosphorylation
This protocol is adapted from methodologies used to assess the cellular activity of MKK7 and JNK inhibitors.[10][16]
Objective: To quantify the inhibition of JNK phosphorylation in a cellular context.
Materials:
-
U2OS or 3T3 cells
-
96-well plates
-
Cell culture medium
-
Sorbitol or Anisomycin (stress inducer)
-
This compound or JNK-IN-8
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185) and Mouse anti-total JNK
-
Secondary antibodies: IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed U2OS or 3T3 cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treat cells with a serial dilution of this compound or JNK-IN-8 for the desired time (e.g., 1-2 hours).
-
Induce JNK pathway activation by treating cells with a stressor (e.g., 400 mM sorbitol for 30 minutes).
-
Remove the medium and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block the wells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies against phospho-JNK and total JNK diluted in blocking buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system. The signal from the phospho-JNK antibody is normalized to the signal from the total JNK antibody.
Experimental Workflow for In-Cell Western
Caption: A stepwise workflow for the In-Cell Western (ICW) assay.
B Cell Activation Assay
This protocol is based on the methodology used to assess the efficacy of this compound.[7][11]
Objective: To measure the inhibition of lipopolysaccharide (LPS)-induced B cell activation.
Materials:
-
Primary mouse B cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Lipopolysaccharide (LPS)
-
This compound or JNK-IN-8
-
Flow cytometry buffer (PBS with 2% FBS)
-
Anti-CD86 antibody conjugated to a fluorophore (e.g., PE-Cy7)
-
Flow cytometer
Procedure:
-
Isolate primary B cells from mouse spleens using standard methods (e.g., magnetic-activated cell sorting).
-
Plate the B cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Pre-incubate the cells with a serial dilution of this compound or JNK-IN-8 for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24-48 hours.
-
Harvest the cells and wash them with flow cytometry buffer.
-
Stain the cells with a fluorescently labeled anti-CD86 antibody for 30 minutes on ice, protected from light.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD86-positive cells in the treated versus untreated samples.
Conclusion
Both this compound and JNK-IN-8 are valuable chemical probes for dissecting the JNK signaling pathway. The choice between them should be guided by the specific research question. JNK-IN-8 offers potent, direct, and broad inhibition of all JNK isoforms, making it suitable for studies requiring complete shutdown of JNK activity. This compound provides a more nuanced approach, allowing for the specific investigation of MKK7's role in JNK activation and downstream cellular events. As research in this area continues, direct comparative studies will be invaluable in further elucidating the relative merits of these and other emerging inhibitors of the JNK pathway.
References
- 1. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound [cnreagent.com]
- 9. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MKK7 Gene Encodes a Group of c-Jun NH2-Terminal Kinase Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent Docking Identifies a Potent and Selective MKK7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 16. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Mkk7-cov-9: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the covalent inhibitor Mkk7-cov-9's performance against a panel of kinases, offering insights into its selectivity and potential applications in targeted therapy. The information is supported by experimental data and detailed methodologies for key assays.
MKK7 Signaling Pathway
Mitogen-activated protein kinase kinase 7 (MKK7) is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is activated by various stress signals, including inflammatory cytokines, and plays a crucial role in cellular processes such as proliferation, apoptosis, and inflammation.
Caption: MKK7 signaling cascade and the inhibitory action of this compound.
Kinase Selectivity Profile of this compound
This compound is a potent and selective covalent inhibitor of MKK7. Its selectivity has been evaluated against a broad panel of kinases, demonstrating a favorable profile with limited off-target activity. The development of selective MKK7 inhibitors is crucial for dissecting the specific roles of the MKK7-JNK signaling axis in various diseases.
The selectivity of this compound and its analogs was determined through kinome-wide screening. For instance, a similar covalent inhibitor, compound 4a, which also targets a cysteine residue (Cys218) in the ATP-binding pocket, was profiled against a large kinase panel. The results indicated that significant off-target inhibition was primarily observed against kinases that also possess a cysteine at the analogous position.
Table 1: Selectivity Profile of an MKK7 Covalent Inhibitor (Compound 4a) against a Kinase Panel
| Kinase Target | % Inhibition (>50%) | Notes |
| MKK7 | High | Primary Target |
| BLK | >50% | Contains a Cys at the analogous position to Cys218 of MKK7. |
| BMX | >50% | Contains a Cys at the analogous position to Cys218 of MKK7. |
| BTK | >50% | Contains a Cys at the analogous position to Cys218 of MKK7. |
| ITK | >50% | Contains a Cys at the analogous position to Cys218 of MKK7. |
| JAK3 | >50% | Contains a Cys at the analogous position to Cys218 of MKK7. |
| mTOR | >50% | Contains a Cys at the analogous position to Cys218 of MKK7. |
| S6K | >50% | Contains a Cys at the analogous position to Cys218 of MKK7. |
Note: This table is based on data for a similar MKK7 covalent inhibitor, compound 4a, as detailed in published research. The full quantitative data for this compound is available in the supplementary information of Shraga et al., 2019, Cell Chemical Biology.
In another study, a different MKK7 inhibitor was screened against a 97-kinase panel (scanEDGE) and was found to only significantly interact with EGFR and the EGFR(L858R) mutant at a concentration of 1 µM.[1] This highlights the potential for developing highly selective MKK7 inhibitors.
Comparison with Other Kinase Inhibitors
The selectivity of this compound can be benchmarked against other known kinase inhibitors that target the JNK pathway.
Table 2: Comparison of MKK7 Inhibitors
| Inhibitor | Target(s) | Selectivity Notes |
| This compound | MKK7 (covalent) | Highly selective with limited off-targets, primarily those with a homologous cysteine. |
| JNK-IN-8 | JNK (covalent) | A potent and specific JNK inhibitor, often used as a reference compound. |
| 5Z-7-Oxozeaenol | MKK7, TAK1, ERK | An irreversible inhibitor that shows activity against multiple kinases. |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Detailed Methodology:
-
Kinase Reaction Setup: Prepare a reaction mixture containing the MKK7 enzyme, its substrate (e.g., inactive JNK), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add this compound or other test compounds at various concentrations to the reaction mixture. Include a DMSO control.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This reagent also contains luciferase and luciferin.
-
Luminescence Detection: The newly synthesized ATP is used by luciferase to generate a luminescent signal, which is proportional to the initial kinase activity. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control to determine the IC50 value.
In-Cell Western (ICW) Assay
This immunofluorescence-based assay quantifies the levels of a specific protein (in this case, phosphorylated JNK) within fixed cells in a multi-well plate format.
Caption: Experimental workflow for the In-Cell Western assay.
Detailed Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate and allow them to adhere. Treat the cells with this compound at various concentrations for a specified period. Stimulate the MKK7 pathway if necessary (e.g., with anisomycin or sorbitol).
-
Fixation and Permeabilization: Aspirate the media and fix the cells with a solution like 4% formaldehyde in PBS. After washing, permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.
-
Blocking: Block non-specific antibody binding sites by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the target protein (e.g., a rabbit anti-phospho-JNK antibody) diluted in antibody dilution buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells to remove unbound primary antibody. Incubate with a fluorescently labeled secondary antibody (e.g., IRDye® 800CW Goat anti-Rabbit IgG) that recognizes the primary antibody. A second antibody for normalization (e.g., against a housekeeping protein) can be used simultaneously with a different fluorescent dye.
-
Imaging and Analysis: After a final wash, scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for the target protein and normalize it to the intensity of the housekeeping protein or a cell stain to account for variations in cell number. This allows for the determination of the EC50 value of the inhibitor.[2]
References
Comparative Analysis of Covalent MKK7 Inhibitors: Mkk7-cov-9, MKK7-COV-7, and MKK7-COV-12
A Guide for Researchers in Kinase Drug Discovery
This guide provides a comparative analysis of three covalent inhibitors targeting Mitogen-Activated Protein Kinase Kinase 7 (MKK7): Mkk7-cov-9, MKK7-COV-7, and MKK7-COV-12. MKK7 is a critical component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in cellular responses to stress, inflammation, and apoptosis.[1] The development of selective MKK7 inhibitors is of significant interest for therapeutic intervention in various diseases, including cancer and inflammatory disorders. This document summarizes the available performance data, details relevant experimental protocols, and visualizes key biological and experimental processes to aid researchers in the evaluation and application of these compounds.
Introduction to MKK7 and Covalent Inhibition
MKK7, along with MKK4, is a direct upstream activator of JNK.[2] These kinases phosphorylate and activate JNK in response to stimuli such as proinflammatory cytokines and environmental stress.[2] The development of selective MKK7 inhibitors has been challenging due to the high degree of homology among MAP2K family members. The inhibitors discussed in this guide, this compound, MKK7-COV-7, and MKK7-COV-12, were identified through a covalent virtual screening approach, a strategy designed to enhance selectivity and potency by forming a covalent bond with a specific, non-conserved cysteine residue within the target kinase.
Performance Data
The following tables summarize the available quantitative data for this compound, MKK7-COV-7, and MKK7-COV-12 based on cellular assays. While in vitro IC50 values and comprehensive selectivity profiles are not publicly available in the reviewed literature, the cellular potency data provides valuable insights into their comparative efficacy.
Table 1: Cellular Potency in Primary Mouse B-Cell Activation Assay
This assay measures the ability of the inhibitors to block the activation of primary mouse B-cells in response to lipopolysaccharide (LPS), a process mediated by the JNK pathway.[3] B-cell activation is a key event in the immune response, and its inhibition is a relevant measure of the compounds' efficacy in a cellular context.
| Compound | EC50 (µM) |
| This compound | 4.98[3] |
| MKK7-COV-7 | >10[3] |
| MKK7-COV-12 | 4.98[3] |
EC50 (Half-maximal effective concentration) represents the concentration of the inhibitor that causes a 50% reduction in the cellular response.
Table 2: Cellular Potency of this compound in In-Cell Western (ICW) Assay
The In-Cell Western (ICW) assay quantifies the phosphorylation of JNK in a cellular context, providing a direct measure of MKK7 inhibition.
| Compound | Cell Line | EC50 (µM) |
| This compound | 3T3 | 4.06[3] |
Based on the available data, this compound and MKK7-COV-12 exhibit comparable and potent inhibitory activity in the low micromolar range in the B-cell activation assay. In contrast, MKK7-COV-7 is significantly less potent in this cellular context. This compound also demonstrates activity in the low micromolar range in the In-Cell Western assay. It has been noted that these three compounds inhibited approximately 90% of the primary B cell response to lipopolysaccharide, which is a level of inhibition similar to that of the potent and specific JNK inhibitor, JNK-IN-8.[2]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays used to characterize this compound, MKK7-COV-7, and MKK7-COV-12.
Protocol 1: In-Cell Western (ICW) Assay for JNK Phosphorylation
This protocol is adapted from standard ICW procedures and is suitable for quantifying the inhibition of JNK phosphorylation in a high-throughput format.
Materials:
-
96-well or 384-well clear-bottom, black-walled tissue culture plates
-
Cell line (e.g., 3T3 or U2OS)
-
Cell culture medium
-
MKK7 inhibitors (this compound, MKK7-COV-7, MKK7-COV-12)
-
Stimulant (e.g., sorbitol for osmotic stress)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary Antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185) and Mouse anti-total JNK
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
DNA stain for normalization (e.g., TO-PRO®-3 Iodide)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer at the time of the experiment. Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Inhibitor Treatment: Pre-treat cells with a serial dilution of the MKK7 inhibitors for a specified period (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Add the stimulant (e.g., sorbitol) to the wells to activate the JNK pathway and incubate for the desired time (e.g., 30 minutes).
-
Fixation: Remove the medium and add the fixation solution. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells with PBS and then add the permeabilization buffer. Incubate for 20 minutes at room temperature with gentle shaking.
-
Blocking: Wash the wells with PBS and add blocking buffer. Incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Dilute the primary antibodies against phospho-JNK and total JNK in blocking buffer. Add the antibody solution to the wells and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells with PBS containing 0.1% Tween-20. Add the diluted infrared-conjugated secondary antibodies and incubate for 1 hour at room temperature in the dark.
-
Normalization Stain: Wash the wells and add the DNA stain for cell number normalization, if required.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the integrated intensity of the phospho-JNK and total JNK signals. Normalize the phospho-JNK signal to the total JNK signal and/or the DNA stain. Calculate EC50 values from the dose-response curves.
Protocol 2: Primary Mouse B-Cell Activation Assay
This protocol describes the isolation of primary mouse B-cells and the assessment of their activation in response to LPS, measured by the upregulation of the surface marker CD86.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Red Blood Cell Lysis Buffer
-
B-cell isolation kit (e.g., MACS B Cell Isolation Kit)
-
Lipopolysaccharide (LPS) from E. coli
-
MKK7 inhibitors (this compound, MKK7-COV-7, MKK7-COV-12)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: Anti-mouse B220 (or CD19) and Anti-mouse CD86
-
Flow cytometer
Procedure:
-
B-Cell Isolation:
-
Aseptically harvest spleens from mice and prepare a single-cell suspension in RPMI medium.
-
Lyse red blood cells using a lysis buffer.
-
Isolate B-cells using a negative selection B-cell isolation kit according to the manufacturer's instructions.
-
Assess the purity of the isolated B-cells by flow cytometry using an anti-B220 or anti-CD19 antibody.
-
-
Cell Culture and Treatment:
-
Plate the purified B-cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-incubate the cells with a serial dilution of the MKK7 inhibitors for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24-48 hours.
-
-
Flow Cytometry Staining:
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Stain the cells with fluorochrome-conjugated anti-B220 and anti-CD86 antibodies for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the B220-positive population and analyze the expression of CD86.
-
Determine the percentage of CD86-positive cells or the mean fluorescence intensity of CD86.
-
Plot the dose-response curves and calculate the EC50 values for the inhibition of CD86 upregulation.
-
Conclusion
This compound, MKK7-COV-7, and MKK7-COV-12 are valuable tool compounds for the investigation of MKK7-JNK signaling. The available data indicates that this compound and MKK7-COV-12 are potent cellular inhibitors of MKK7-mediated processes, while MKK7-COV-7 is less active. The provided experimental protocols offer a starting point for researchers wishing to utilize these inhibitors in their own studies. Further characterization, including the determination of in vitro IC50 values and comprehensive kinome selectivity profiling, will be essential for a more complete understanding of their properties and for advancing their potential as therapeutic agents.
References
Confirming MKK7 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the development of novel therapeutics. This guide provides a detailed comparison of established methods for verifying the target engagement of Mitogen-activated protein Kinase Kinase 7 (MKK7), a key regulator of the JNK signaling pathway.
This document outlines the principles, protocols, and data for three primary methodologies: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assays, and downstream signaling analysis via In-Cell Western™. Each method offers distinct advantages and is suited for different stages of the drug discovery pipeline.
MKK7 Signaling Pathway
MKK7, also known as MAP2K7, is a dual-specificity protein kinase that phosphorylates and activates c-Jun N-terminal kinases (JNKs). The MKK7/JNK signaling cascade is a critical regulator of cellular processes such as apoptosis, inflammation, and cell differentiation.[1] Dysregulation of this pathway has been implicated in various diseases, including cancer and neurodegenerative disorders, making MKK7 an attractive therapeutic target.
References
Mkk7-cov-9: Validating Covalent Inhibition of MKK7 in Primary Cells
A Comparative Guide for Researchers
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, inflammation, and toxins. Mitogen-activated protein kinase kinase 7 (MKK7) is a key upstream activator of JNK, making it a compelling target for therapeutic intervention in a range of diseases, including cancer and inflammatory disorders.[1][2][3] Mkk7-cov-9 is a novel covalent inhibitor designed to selectively target MKK7. This guide provides a comprehensive comparison of this compound's activity in primary cells with alternative inhibitors, supported by experimental data and detailed protocols to aid researchers in their study of the JNK pathway.
Data Presentation: Comparative Activity of MKK7 and JNK Inhibitors
The following table summarizes the available quantitative data on the activity of this compound and a relevant alternative, JNK-IN-8, in primary cells and biochemical assays. This data highlights the potency of this compound in a cellular context.
| Compound | Target | Assay Type | Cell Type/System | Stimulus | Readout | IC50/EC50 | Reference |
| This compound | MKK7 | B cell activation | Primary mouse B cells | Lipopolysaccharide (LPS) | CD86 expression | EC50 = 4.98 µM | [3] |
| JNK-IN-8 | JNK1 | Biochemical | Recombinant enzyme | - | Kinase activity | IC50 = 4.67 nM | [4][5] |
| JNK2 | Biochemical | Recombinant enzyme | - | Kinase activity | IC50 = 18.7 nM | [4][5] | |
| JNK3 | Biochemical | Recombinant enzyme | - | Kinase activity | IC50 = 0.98 nM | [4][5] | |
| JNK | Cellular | TNBC cell lines | - | c-Jun phosphorylation | Effective at 5 µM | [6] |
Mandatory Visualization
MKK7 Signaling Pathway
Caption: The MKK7 signaling cascade, a key stress-activated pathway.
Experimental Workflow for this compound Validation in Primary B Cells
Caption: Workflow for assessing this compound activity in primary B cells.
Experimental Protocols
Isolation and Culture of Primary Mouse B Cells
This protocol outlines the procedure for isolating primary B lymphocytes from a mouse spleen for subsequent in vitro assays.[7][8]
Materials:
-
C57BL/6 mouse spleen
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
70 µm cell strainer
-
Red Blood Cell Lysis Buffer
-
B cell isolation kit (e.g., MACS CD19 MicroBeads)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Aseptically harvest the spleen from a C57BL/6 mouse and place it in a petri dish containing 5 mL of cold RPMI-1640 medium.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe to create a single-cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 2 mL of Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add 10 mL of RPMI-1640 to quench the lysis reaction and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Isolate B cells using a B cell isolation kit according to the manufacturer's instructions. Negative selection is recommended to avoid pre-activation of the B cells.[8]
-
Count the purified B cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
B Cell Activation Assay
This protocol describes the stimulation of primary B cells with lipopolysaccharide (LPS) and the subsequent analysis of the activation marker CD86 by flow cytometry.[9]
Materials:
-
Isolated primary mouse B cells
-
This compound and other inhibitors
-
Lipopolysaccharide (LPS) from E. coli
-
FACS buffer (PBS with 2% FBS and 0.01% sodium azide)
-
Anti-mouse CD19 antibody (conjugated to a fluorophore)
-
Anti-mouse CD86 antibody (conjugated to a different fluorophore)
-
Flow cytometer
Procedure:
-
Plate the isolated B cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with 1 µg/mL of LPS.
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, harvest the cells and wash them with 200 µL of cold FACS buffer. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing fluorescently labeled anti-mouse CD19 and anti-mouse CD86 antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity of CD86 on the CD19-positive B cell population.
Western Blot for Phospho-JNK
This protocol details the detection of phosphorylated JNK (p-JNK) in primary B cells by western blotting to confirm the inhibitory effect of this compound on the MKK7-JNK signaling axis.[10][11][12]
Materials:
-
Treated primary mouse B cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Following treatment with inhibitors and LPS as described in the B cell activation assay, lyse the B cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total JNK antibody to confirm equal protein loading.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Docking Identifies a Potent and Selective MKK7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Selective modulation of B-cell activation markers CD86 and I-Ak on murine draining lymph node cells following allergen or irritant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. media.cellsignal.com [media.cellsignal.com]
Mkk7-cov-9 Bound to MKK7: A Comparative Analysis of a Covalent Inhibitor
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Mkk7-cov-9, a covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MKK7), with other known MKK7 inhibitors. This analysis is supported by available experimental data on their biochemical and cellular activities.
MKK7 is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including inflammation, cell proliferation, and apoptosis.[1][2] Its essential role in pro-inflammatory cytokine signaling makes it a compelling therapeutic target for a range of diseases, including cancer.[1] this compound is a potent and selective covalent inhibitor that targets a specific protein-protein interaction of MKK7.[3] This guide will delve into the available data on this compound and provide a comparative landscape of MKK7 inhibitors.
MKK7 Signaling Pathway
The following diagram illustrates the canonical MKK7/JNK signaling pathway. External stimuli such as cytokines and stress activate upstream MAP3Ks, which in turn phosphorylate and activate MKK7. MKK7 then phosphorylates and activates JNK, leading to the regulation of various downstream cellular responses.[1]
Caption: The MKK7/JNK signaling cascade and the point of inhibition by this compound.
Comparative Analysis of MKK7 Inhibitors
While a direct structural analysis of this compound bound to MKK7 is not publicly available, its activity has been characterized and can be compared to other inhibitors. The following table summarizes the potency of this compound and other selected MKK7 inhibitors.
| Inhibitor | Type | Target | IC50 (in vitro) | EC50 (cellular) | Reference |
| This compound | Covalent | MKK7 | Not Reported | 4.98 µM (LPS-induced B cell activation) | [3] |
| MKK7-COV-3 | Covalent | MKK7 | 5 nM | 1.3 µM (p-JNK reduction in Beas2B cells) | [4] |
| JNK-IN-8 | Covalent | JNK | Not Reported | 2.23 µM (LPS-induced B cell activation) | [3] |
| Ibrutinib | Covalent | BTK, MKK7 | ~60-160 nM (MKK7) | Not Reported | [5] |
| OTSSP167 | Reversible | MELK, MKK7 | ~60-160 nM (MKK7) | Not Reported | [5][6] |
| CPT1-70-1 | Covalent | MKK7 | ~60-160 nM (MKK7) | Not Reported | [5][6] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
This compound demonstrates potent inhibition of B cell activation in response to lipopolysaccharide (LPS), a process mediated by the JNK pathway.[3] Its cellular efficacy is comparable to the well-known JNK inhibitor, JNK-IN-8.[3] Other covalent inhibitors, such as MKK7-COV-3, have shown high potency in in vitro kinase assays.[4] Interestingly, some inhibitors like ibrutinib, originally developed for other kinases, also exhibit inhibitory activity against MKK7, highlighting the structural similarities among kinase ATP-binding sites.[5]
Experimental Protocols
The characterization of MKK7 inhibitors typically involves a combination of biochemical and cellular assays. Below are generalized protocols for key experiments.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on MKK7's enzymatic activity.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Method:
-
Recombinant MKK7 protein is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., room temperature or 30°C).[6][7]
-
The kinase reaction is initiated by adding a substrate (e.g., inactive JNK) and ATP.
-
The reaction is allowed to proceed for a set time.
-
The reaction is terminated, often by adding a stop solution.
-
The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, which measures ADP production, or by Western blot using a phospho-specific antibody.[6]
-
The data is plotted as percent inhibition versus inhibitor concentration to determine the IC50 value.
Cellular Assays for MKK7 Inhibition
Cellular assays are crucial for evaluating the efficacy of an inhibitor in a more biologically relevant context.
In-Cell Western (ICW) Assay: This high-throughput assay quantifies the levels of phosphorylated proteins within cells.[2][8]
Caption: A typical workflow for an In-Cell Western assay to measure MKK7 pathway inhibition.
Detailed Method:
-
Cells (e.g., U2OS or 3T3) are seeded in a multi-well plate.[2]
-
Cells are pre-incubated with the inhibitor at various concentrations.[3]
-
The MKK7 pathway is activated using a stimulus such as sorbitol (for osmotic stress) or LPS.[2][3]
-
After stimulation, cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody specific for the phosphorylated form of a downstream target, such as phospho-JNK.
-
A fluorescently labeled secondary antibody is added for detection.
-
The plate is scanned using an imaging system to quantify the fluorescence intensity, which correlates with the level of protein phosphorylation.
-
The data is normalized and used to calculate the EC50 value.
Conclusion
This compound is a valuable tool compound for studying the MKK7-JNK signaling pathway. Its covalent mechanism of action and cellular potency make it an interesting candidate for further investigation. While detailed structural information on its binding to MKK7 is currently lacking, the available biochemical and cellular data, when compared with other MKK7 inhibitors, provide a solid foundation for its utility in research and drug discovery. The experimental protocols outlined in this guide offer a starting point for researchers aiming to characterize and compare novel MKK7 inhibitors. Further studies, including crystallographic analysis of the this compound-MKK7 complex, will be instrumental in elucidating its precise binding mode and facilitating the design of next-generation MKK7 inhibitors.
References
- 1. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MKK7-COV-3 | MKK7 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Frontiers | Pharmacological inhibition of the MAP2K7 kinase in human disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Covalent and Non-covalent MKK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the covalent inhibitor Mkk7-cov-9 and non-covalent inhibitors of Mitogen-Activated Protein Kinase Kinase 7 (MKK7). The information presented is supported by experimental data to aid in the selection and application of these inhibitors in research and drug development.
Executive Summary
Mitogen-Activated Protein Kinase Kinase 7 (MKK7) is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including inflammation, apoptosis, and cell differentiation.[1][2] Inhibition of MKK7 is a promising therapeutic strategy for various diseases. This guide compares the efficacy of a covalent MKK7 inhibitor, this compound, with that of non-covalent MKK7 inhibitors, providing researchers with the necessary data to make informed decisions for their specific applications. Covalent inhibitors, such as this compound, offer the potential for high potency and prolonged duration of action, while non-covalent inhibitors may provide a different kinetic profile and off-target effects.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for the covalent inhibitor this compound and a representative non-covalent MKK7 inhibitor, OTSSP167.
| Inhibitor | Type | Assay Type | Target | IC50 / EC50 | Reference |
| This compound | Covalent | Cellular Assay (LPS-induced B cell activation) | MKK7 | EC50: 4.98 µM | [3] |
| MKK7-COV-3 | Covalent | In vitro Kinase Assay | MKK7 | IC50: 5 nM | [4] |
| OTSSP167 | Non-covalent | In vitro Kinase Assay | MKK7 | IC50: 160 nM | [5] |
Note: IC50 (half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function in vitro. EC50 (half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response in a cellular or in vivo assay.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of MKK7 inhibition and the methods used for efficacy assessment, the following diagrams are provided.
Caption: The MKK7 signaling cascade, a key pathway in cellular stress response.
Caption: Workflow for in vitro and cellular assessment of MKK7 inhibitor efficacy.
Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay) for IC50 Determination
This protocol is adapted from methodologies used to assess MKK7 kinase activity.[6][7]
Objective: To determine the in vitro IC50 value of an MKK7 inhibitor by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human MKK7 enzyme
-
Kinase substrate (e.g., inactive JNK)
-
MKK7 inhibitor (e.g., this compound or non-covalent inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the MKK7 inhibitor in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing recombinant MKK7 and the JNK substrate to each well.
-
For covalent inhibitors, a pre-incubation step (e.g., 30-60 minutes at room temperature) of the enzyme and inhibitor may be included before the addition of ATP to allow for covalent bond formation.[6]
-
-
Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km value for MKK7, if known.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the MKK7 activity. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In-Cell Western (ICW) Assay for EC50 Determination
This protocol is a generalized procedure based on common In-Cell Western methodologies.[8][9][10]
Objective: To determine the cellular efficacy (EC50) of an MKK7 inhibitor by quantifying the phosphorylation of its downstream target, JNK, in a cellular context.
Materials:
-
A suitable cell line (e.g., U2OS or B cells)
-
MKK7 inhibitor
-
Stimulus for the MKK7 pathway (e.g., Lipopolysaccharide (LPS) or sorbitol)
-
96-well or 384-well black-walled, clear-bottom plates
-
Primary antibodies: anti-phospho-JNK (p-JNK) and a normalization antibody (e.g., anti-GAPDH or a DNA stain like DRAQ5)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS)
-
Wash buffer (e.g., 0.1% Tween-20 in PBS)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of the MKK7 inhibitor for a specified period (e.g., 2 hours).[3]
-
Pathway Stimulation: Add the stimulus (e.g., LPS) to the wells to activate the MKK7-JNK pathway and incubate for the appropriate time (e.g., 30 minutes).
-
Fixation and Permeabilization:
-
Fix the cells by adding formaldehyde solution for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
-
Blocking: Wash the cells and then add blocking buffer for 1-1.5 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the anti-p-JNK primary antibody and the normalization primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and then incubate with a cocktail of the corresponding infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Data Acquisition: Wash the cells and scan the plate using an infrared imaging system. The signal from the anti-p-JNK antibody will be detected in one channel (e.g., 800 nm), and the normalization signal will be detected in another (e.g., 700 nm).
-
Data Analysis: Quantify the intensity of the p-JNK signal and normalize it to the signal from the normalization antibody. Plot the normalized p-JNK levels against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
This guide provides a comparative overview of the covalent MKK7 inhibitor this compound and non-covalent MKK7 inhibitors. The provided data and protocols are intended to assist researchers in designing experiments and interpreting results related to MKK7 inhibition. The choice between a covalent and a non-covalent inhibitor will depend on the specific experimental goals, with covalent inhibitors often offering higher potency and irreversible binding, which can be advantageous for sustained target inhibition. Conversely, non-covalent inhibitors may offer a more reversible mode of action. Further characterization of a broader range of both covalent and non-covalent MKK7 inhibitors is necessary to fully elucidate their respective therapeutic potentials.
References
- 1. researchgate.net [researchgate.net]
- 2. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MKK7-COV-3 | MKK7 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 10. licorbio.com [licorbio.com]
Safety Operating Guide
Essential Safety & Disposal Protocols for Mkk7-cov-9
IMMEDIATE SAFETY NOTICE: Mkk7-cov-9 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must adhere to strict safety protocols to prevent ingestion, skin contact, and environmental release. This guide provides critical operational and disposal procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and its associated waste.
Hazard Summary
The following table summarizes the key hazards associated with this compound based on its Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Proper Disposal Procedures
Disposal of this compound and its contaminated materials must be handled as hazardous waste to prevent environmental contamination and ensure personnel safety.[1] The following procedures provide a step-by-step guide for the proper disposal of this compound in its pure form and when in solution.
Step 1: Waste Segregation and Collection
-
Pure this compound (Solid Waste):
-
Collect any unused or expired pure this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Label the container as "Hazardous Waste: this compound, Acutely Toxic, Ecotoxic".
-
-
This compound Solutions (Liquid Waste):
-
Solutions of this compound, typically prepared in solvents such as DMSO, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][3][4]
-
The waste container should be labeled with the full chemical names of all components, including this compound and the solvent(s).
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
-
Contaminated Labware and Personal Protective Equipment (PPE):
-
All disposable labware (e.g., pipette tips, tubes, flasks) and PPE (e.g., gloves, lab coats) contaminated with this compound must be collected as solid hazardous waste.
-
Place these materials in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Step 2: Waste Storage
-
Store all this compound waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from drains, water sources, and incompatible materials.[1]
Step 3: Final Disposal
-
Arrange for the collection and disposal of all this compound hazardous waste through an approved and licensed hazardous waste disposal contractor.[1]
-
Provide the waste disposal company with a copy of the this compound Safety Data Sheet.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1]
Disposal Summary for Common Solvents
The following table provides a summary of disposal recommendations for solvents commonly used with this compound.
| Solvent | Disposal Recommendation | Key Considerations |
| DMSO | Collect as hazardous organic solvent waste for incineration.[2][3][4] | Can penetrate skin and carry other chemicals with it.[3] |
| PEG300 | Dispose of via a licensed waste disposal contractor.[5][6] | Generally not considered hazardous to the environment.[5][7][8] |
| Tween-80 | Small quantities may be disposed of with solid waste; larger quantities require a licensed disposal service.[9] | Generally not hazardous to aquatic life.[9][10] |
| SBE-β-CD | Dispose of in accordance with local, state, and federal regulations.[11][12] | May cause an allergic skin reaction.[12] |
Experimental Protocol: MKK7 Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of this compound on B cell activation, a key experiment cited in the literature.[13]
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of lipopolysaccharide (LPS)-induced B cell activation.
Methodology:
-
Cell Culture: Culture primary B cells in an appropriate medium and maintain in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[13] Create a serial dilution of the compound in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
Seed the primary B cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).[13]
-
-
Cell Stimulation: Stimulate the B cells with LPS to induce activation.[13] Include appropriate positive (LPS only) and negative (vehicle control) controls.
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours) to allow for the expression of activation markers.[13]
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against B cell activation markers (e.g., CD86).[13]
-
Analyze the cells using a flow cytometer to quantify the percentage of activated B cells in each treatment group.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of B cell activation for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
MKK7 Signaling Pathway
Caption: Simplified MKK7 signaling cascade and the inhibitory action of this compound.
This compound Disposal Workflow
Caption: Step-by-step workflow for the safe disposal of this compound waste streams.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. DMSO disposal - General Lab Techniques [protocol-online.org]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. trc-corp.com [trc-corp.com]
- 8. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 9. ecdn6.globalso.com [ecdn6.globalso.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. abmole.com [abmole.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Essential Safety and Handling Guide for the MKK7 Inhibitor: MKK7-COV-9
IMMEDIATE SAFETY NOTICE: MKK7-COV-9 is a potent, selective, and covalent chemical inhibitor of the Mitogen-Activated Protein Kinase Kinase 7 (MKK7). It is a laboratory research chemical and not a virus or biological agent. The following information provides essential safety, handling, and disposal protocols for its use in a laboratory setting by researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory chemical handling precautions are required. The following personal protective equipment is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound [1][2][3][4]
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from splashes. |
| Skin and Body | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated.[1] | To prevent inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[1]
-
Recommended storage for the powder is at -20°C.[1]
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
-
Avoid repeated freeze-thaw cycles of solutions.
Disposal Plan
All waste material must be disposed of in accordance with local, state, and federal regulations for chemical waste.
Table 2: Disposal Guidelines for this compound [1][6][7]
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. Do not allow to enter drains or the environment. |
| Contaminated Consumables | (e.g., pipette tips, gloves, lab coats) Place in a designated, sealed container for chemical waste incineration. |
| Empty Containers | Handle as hazardous waste; do not reuse. |
Experimental Protocols and Data
This compound is a valuable tool for studying the MKK7-JNK signaling pathway, which is implicated in cellular responses to stress and inflammation.
MKK7-JNK Signaling Pathway
MKK7 is a key protein kinase that, upon activation by upstream kinases (MAP3Ks) in response to stimuli like cytokines or environmental stress, specifically phosphorylates and activates c-Jun N-terminal kinases (JNKs).[8][9][10] Activated JNKs then regulate the activity of various transcription factors, influencing cellular processes such as apoptosis, inflammation, and cell differentiation.[8] this compound covalently binds to MKK7, inhibiting its ability to phosphorylate JNK and thus blocking downstream signaling.
Caption: MKK7-JNK signaling pathway and the inhibitory action of this compound.
General Protocol for Use in Cell Culture
This protocol outlines a general workflow for treating cultured cells with this compound to study its effects on the JNK pathway.
1. Reagent Preparation:
- Prepare a stock solution of this compound, typically in DMSO, at a concentration of 10-20 mM.
- Store the stock solution in aliquots at -80°C to avoid freeze-thaw cycles.[5]
2. Cell Culture Treatment:
- Culture cells (e.g., U2OS, 3T3) to the desired confluency.
- Dilute the this compound stock solution in fresh culture medium to the final working concentration. Published studies have used concentrations in the range of 4-14 µM.[5][11]
- It is crucial that the final concentration of DMSO in the culture medium is low (typically <0.5%) to prevent solvent-induced toxicity.
- Incubate the cells with the this compound-containing medium for the desired duration (e.g., 2 hours for pre-incubation to block pathway activation).[5][11]
3. Pathway Activation and Analysis:
- After pre-incubation with the inhibitor, stimulate the cells with an appropriate agonist (e.g., sorbitol for osmotic stress, or lipopolysaccharide (LPS)) to activate the MKK7-JNK pathway.
- Lyse the cells at the desired time points post-stimulation.
- Analyze the cell lysates by methods such as Western Blot or In-Cell Western (ICW) to measure the levels of phosphorylated JNK (p-JNK) and total JNK, which will indicate the inhibitory effect of this compound.
// Nodes
Start [label="Prepare this compound\nStock Solution (in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"];
Culture [label="Culture Cells to\nDesired Confluency", fillcolor="#F1F3F4", fontcolor="#202124"];
Treat [label="Treat Cells with\nthis compound (Working Conc.)", fillcolor="#FBBC05", fontcolor="#202124"];
Stimulate [label="Stimulate Pathway\n(e.g., with Sorbitol/LPS)", fillcolor="#FBBC05", fontcolor="#202124"];
Lyse [label="Lyse Cells", fillcolor="#F1F3F4", fontcolor="#202124"];
Analyze [label="Analyze p-JNK Levels\n(e.g., Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start -> Treat;
Culture -> Treat;
Treat -> Stimulate;
Stimulate -> Lyse;
Lyse -> Analyze;
}
Caption: General experimental workflow for using this compound in cell-based assays.
Quantitative Data Summary
The efficacy of this compound has been quantified in various cell-based assays.
Table 3: Reported Efficacy of this compound [5]
| Assay Type | Cell Type | Parameter | Value |
| Inhibition of LPS-induced B cell activation | Primary Mouse B cells | EC₅₀ | 4.98 µM |
| In-Cell Western (ICW) | 3T3 cells | EC₅₀ | 4.06 µM |
| Cytotoxicity | HCT116 cells | LD₅₀ | <10 µM |
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 4. hazmatschool.com [hazmatschool.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
